3-Fluoro-2-hydroxyphenylboronic acid
Description
The exact mass of the compound (3-Fluoro-2-hydroxyphenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-fluoro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYUUFBFEICSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595162 | |
| Record name | (3-Fluoro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259209-24-0 | |
| Record name | B-(3-Fluoro-2-hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259209-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluoro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-hydroxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Fluoro-2-hydroxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a proposed synthetic route for 3-Fluoro-2-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, published protocol for this specific molecule, this guide outlines a robust and logical synthetic strategy adapted from established methods for analogous substituted phenylboronic acids. The protocols and data presented are based on analogous reactions and provide a strong foundation for the successful synthesis of the target compound.
Core Synthesis Strategy
The most plausible and efficient synthetic route to this compound commences with a suitable protected starting material, such as 2-bromo-6-fluorophenol. The synthesis involves three key stages:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group is highly reactive towards the organometallic intermediates used in the borylation step. Therefore, it is crucial to protect this group prior to the formation of the Grignard or organolithium reagent. A common and effective protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group, which is stable under the reaction conditions and can be readily removed.
-
Borylation via Halogen-Metal Exchange: The core transformation involves the conversion of the aryl bromide to a boronic acid. This is typically achieved through a halogen-metal exchange reaction using an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting aryllithium species is then quenched with a trialkyl borate, like trimethyl borate or triisopropyl borate, to form a boronate ester.
-
Deprotection and Hydrolysis: The final step involves the acidic hydrolysis of the boronate ester and the simultaneous removal of the TBDMS protecting group to yield the desired this compound.
Experimental Protocols
The following is a detailed, step-by-step experimental protocol for the proposed synthesis of this compound.
Step 1: Synthesis of 1-bromo-3-fluoro-2-((tert-butyldimethylsilyl)oxy)benzene
-
To a solution of 2-bromo-6-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of argon, add imidazole (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected intermediate.
Step 2: Synthesis of 3-Fluoro-2-((tert-butyldimethylsilyl)oxy)phenylboronic acid
-
Dissolve the TBDMS-protected aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude boronate ester.
Step 3: Synthesis of this compound
-
Dissolve the crude boronate ester from the previous step in a mixture of THF and 1 M hydrochloric acid.
-
Stir the mixture vigorously at room temperature for 4-6 hours to effect both hydrolysis of the boronate ester and deprotection of the TBDMS group.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/acetonitrile or ethyl acetate/hexanes) to yield pure this compound.
Data Presentation
| Starting Material | Borylation Method | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-bromo-2-fluoro-3,5-dimethylbenzene | Lithium-Halogen Exchange | n-BuLi, B(OiPr)₃ | THF | -78 | Not specified | [1] |
| 1-bromo-3,4,5-trifluorobenzene | Grignard Reaction | Mg, Trimethyl borate | Ether/THF | 0 to RT | 89 | [2] |
| 4-bromo-2,6-difluorotoluene | Lithium-Halogen Exchange | n-BuLi, Triisopropyl borate | THF | -78 | 70 | [3] |
| 3-bromophenol (protected) | Lithium-Halogen Exchange | sec-BuLi, Trimethyl borate | Not specified | "Ultralow" | 58 | [4] |
| 2-chloro-6-fluoroanisole | Lithium-Halogen Exchange | n-BuLi, B(OMe)₃ | DME | -100 to -30 | >90 | [5] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic route to this compound.
Logical Relationship of Key Steps
This diagram outlines the logical progression and critical considerations for each major phase of the synthesis.
Caption: Logical flow of the synthesis highlighting the rationale for each step.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Fluoro-2-hydroxyphenylboronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, alongside a discussion of its potential reactivity and applications based on analogous compounds.
Core Physicochemical Properties
| Property | Value | Source |
| Chemical Structure | - | |
| Molecular Formula | C₆H₆BFO₃ | [1] |
| Molecular Weight | 155.9 g/mol | [1] |
| CAS Number | 259209-24-0 | [1] |
| Appearance | Solid (form not specified) | Assumed based on related compounds |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
Reactivity and Stability
While specific stability and reactivity data for this compound is not extensively documented, general characteristics of arylboronic acids can be inferred. Boronic acids are known to be generally stable, though they can undergo dehydration to form cyclic anhydrides called boroxines.[2] The presence of a fluorine atom, an electron-withdrawing group, can influence the acidity of the boronic acid.[3]
From a reactivity standpoint, the primary application of arylboronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[4] The fluorine and hydroxyl substituents on the phenyl ring of this compound are expected to influence its reactivity and regioselectivity in such reactions.
Potential Applications in Drug Discovery
Phenylboronic acids are crucial building blocks in medicinal chemistry.[4] The incorporation of a fluorine atom can enhance metabolic stability and bioavailability of drug candidates.[4] The hydroxyl group offers a site for further functionalization. Given these features, this compound is a valuable reagent for the synthesis of complex organic molecules with potential therapeutic applications.[1]
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of boronic acids.
A standard capillary melting point apparatus can be used. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
The shake-flask method is a standard protocol for determining the solubility of a compound in various solvents.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow any undissolved solid to settle.
-
Carefully extract a sample of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV or gravimetric analysis after solvent evaporation.
-
Potentiometric titration is a precise method for determining the acidity constant (pKa) of a substance.[5][6][7][8][9]
-
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (typically a mixture of water and an organic co-solvent if solubility is low).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
-
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[10][11][12][13][14]
-
Procedure:
-
Prepare a mixture of n-octanol and water and allow the two phases to become mutually saturated.
-
Dissolve a known amount of this compound in one of the phases.
-
Add a known volume of the second phase to create a two-phase system.
-
Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
-
Visualizations
Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of this compound.
Caption: A simplified diagram illustrating the key components of a Suzuki-Miyaura cross-coupling reaction involving this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LogP / LogD shake-flask method [protocols.io]
An In-depth Technical Guide to the NMR Data and Interpretation of 3-Fluoro-2-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and interpretation of the expected Nuclear Magnetic Resonance (NMR) data for 3-fluoro-2-hydroxyphenylboronic acid. Given the importance of fluorinated arylboronic acids in medicinal chemistry and materials science, a thorough understanding of their structural characterization is paramount. This document outlines predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR data, offers a rationale for the spectral assignments, details experimental protocols for data acquisition, and uses visualizations to clarify structural relationships and workflows.
Predicted NMR Spectral Data
The NMR data for this compound is predicted based on established principles of NMR spectroscopy, including substituent effects on chemical shifts and typical coupling constants observed in analogous structures. The following tables summarize the expected quantitative data.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| H4 | 7.05 - 7.15 | ddd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-F) ≈ 9.0, ⁴J(H4-H6) ≈ 1.5 |
| H5 | 6.85 - 6.95 | t | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0 |
| H6 | 7.20 - 7.30 | ddd | ³J(H6-H5) ≈ 8.0, ³J(H6-F) ≈ 5.0, ⁴J(H6-H4) ≈ 1.5 |
| Ar-OH | 9.5 - 10.5 | br s | - |
| B(OH)₂ | 8.0 - 8.5 | br s | - |
ddd = doublet of doublet of doublets, t = triplet, br s = broad singlet
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F) | Coupling Constant(s) (J, Hz) |
| C1 | ~125 (broad) | d | ²J(C1-F) ≈ 15-20 |
| C2 | 155 - 160 | d | ²J(C2-F) ≈ 10-15 |
| C3 | 158 - 162 | d | ¹J(C3-F) ≈ 240-250 |
| C4 | 115 - 120 | d | ²J(C4-F) ≈ 20-25 |
| C5 | 118 - 122 | d | ³J(C5-F) ≈ 5-10 |
| C6 | 125 - 130 | d | ⁴J(C6-F) < 3 |
d = doublet
Table 3: Predicted ¹⁹F and ¹¹B NMR Data (DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| ¹⁹F | -115 to -125 | ddd | ⁴J(F-H4) ≈ 9.0, ³J(F-H6) ≈ 5.0, ⁵J(F-H5) ≈ 1-2 |
| ¹¹B | 28 - 33 | br s | - |
ddd = doublet of doublet of doublets, br s = broad singlet
Interpretation of NMR Spectra
The predicted spectra are based on the molecular structure of this compound, considering the electronic effects of the hydroxyl, fluorine, and boronic acid substituents.
¹H NMR Interpretation: The aromatic region is expected to show three distinct signals for H4, H5, and H6.
-
H5 is anticipated to be the most upfield proton due to the ortho and para electron-donating effects of the -OH and -F groups, respectively. It should appear as a triplet due to coupling with its two neighbors, H4 and H6.
-
H4 will be coupled to H5 (³J), and will also exhibit a longer-range coupling to the fluorine atom (⁴J) and H6 (⁴J), resulting in a complex multiplet, likely a doublet of doublet of doublets.
-
H6 is influenced by the ortho-boronic acid group and will be coupled to H5 (³J), the fluorine atom (³J), and H4 (⁴J), also appearing as a complex multiplet.
-
The hydroxyl protons on the phenyl ring and the boronic acid are expected to be broad singlets due to chemical exchange and quadrupole broadening from the boron nucleus. Their chemical shifts can vary significantly with concentration and temperature. Using a solvent like DMSO-d₆ helps in observing these exchangeable protons.
¹³C NMR Interpretation:
-
C1 , the carbon atom bonded to boron, is often observed as a broad signal due to the quadrupolar relaxation of the ¹¹B nucleus.
-
C3 , directly attached to the highly electronegative fluorine atom, will have a characteristic large one-bond C-F coupling constant (¹J(C-F) ≈ 245 Hz).[1]
-
C2 , bonded to the hydroxyl group, will appear significantly downfield.
-
All carbon signals in the aromatic ring are expected to be doublets due to coupling with the ¹⁹F nucleus, with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms.
¹⁹F NMR Interpretation: Fluorine-19 NMR is a highly sensitive technique.[2] A single signal is expected for the fluorine atom in this compound. This signal will be split into a multiplet (doublet of doublet of doublets) due to couplings to the neighboring aromatic protons H4, H6, and H5. The typical chemical shift range for aryl fluorides is between -100 and -170 ppm relative to CFCl₃.[3][4]
¹¹B NMR Interpretation: Boron-11 NMR is characteristic for boron-containing compounds.[5] For a tricoordinate arylboronic acid, a single, relatively broad signal is expected in the range of +28 to +33 ppm.[6][7] The broadness of the signal is a result of the quadrupolar nature of the ¹¹B nucleus (I = 3/2).[8][9] The chemical shift is sensitive to the electronic environment and the coordination state of the boron atom.[10][11]
Structural Correlations and Experimental Workflow
Visualizing the relationships between atoms and the experimental process can aid in understanding the data. The following diagrams were generated using Graphviz.
Caption: Key through-bond J-coupling correlations in this compound.
Caption: Standard experimental workflow for NMR analysis of small molecules.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. Boronic acids can form cyclic, trimeric anhydrides (boroxines), which can complicate spectra.[12][13] Using a solvent like methanol-d₄ or DMSO-d₆ can help break up these oligomers.[12]
A. Sample Preparation
-
Weigh approximately 15-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is recommended to observe exchangeable -OH protons).
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
B. NMR Data Acquisition
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer is recommended for better resolution of complex multiplets.
-
General Parameters:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Record the temperature (e.g., 298 K).
-
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse, may require proton decoupling for simplification.
-
Spectral Width: ~200 ppm, centered around the expected aryl fluoride region.
-
Reference: External CFCl₃ (0 ppm) or other suitable secondary reference.[14]
-
Number of Scans: 64-128.
-
-
¹¹B NMR:
C. Data Processing
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to the Free Induction Decay (FID).
-
Perform a Fourier Transform.
-
Carefully phase correct the spectrum.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H; DMSO-d₆ at 39.52 ppm for ¹³C).
-
Integrate the signals and pick the peaks to determine their chemical shifts and coupling constants.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. rsc.org [rsc.org]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 9. Boron NMR [chem.ch.huji.ac.il]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. colorado.edu [colorado.edu]
- 15. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 3-Fluoro-2-hydroxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Fluoro-2-hydroxyphenylboronic acid. The information is compiled from publicly available data on this compound and structurally related arylboronic acids, offering insights into its handling, potential degradation pathways, and analytical considerations.
Core Stability Profile and Storage Recommendations
This compound, like many arylboronic acids, is susceptible to degradation under certain environmental conditions. Proper storage and handling are crucial to maintain its integrity and ensure the reliability of experimental results. The primary stability concerns for this class of compounds are sensitivity to moisture, atmospheric oxygen, and protodeboronation under certain pH conditions.
Based on safety data sheets and general knowledge of arylboronic acids, the following storage and handling guidelines are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | To slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and degradation from atmospheric moisture.[1] |
| Moisture | Keep container tightly closed in a dry place | Arylboronic acids are often hygroscopic and can hydrolyze.[1] |
| Light | Protect from light | While specific photostability data is limited, it is a general good practice for complex organic molecules. |
| pH | Avoid strongly acidic or basic conditions | Protodeboronation, a key degradation pathway, is often catalyzed by acid or base.[2] |
Key Degradation Pathways
The stability of this compound is primarily influenced by two main degradation pathways common to arylboronic acids:
-
Formation of Boroxines (Anhydrides): In the solid state or in aprotic solvents, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process is a significant concern for the stability of arylboronic acids, particularly those with certain substituents.[2] Fluoro-substituted phenylboronic acids can be susceptible to protodeboronation, especially in alkaline solutions.[3] The rate of this degradation is often pH-dependent.
Incompatible Materials
To ensure the stability of this compound, contact with the following should be avoided:
Experimental Protocols: General Approach to Stability Assessment
Objective: To identify the degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid sample and solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, to separate and identify the parent compound and any degradation products.
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Logical relationship between storage conditions and stability.
Caption: General experimental workflow for a forced degradation study.
References
Crystal Structure of 3-Fluoro-2-hydroxyphenylboronic Acid: A Comprehensive Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
3-Fluoro-2-hydroxyphenylboronic acid is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group ortho to the boronic acid moiety, imparts distinct chemical and physical properties that are of significant interest in the design of novel pharmaceuticals and functional materials. This technical guide aims to provide a comprehensive overview of the crystal structure of this compound. However, a thorough search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature has revealed that the specific crystal structure for this compound has not been publicly reported.
While crystallographic data for isomers and related phenylboronic acid derivatives are available, the precise atomic arrangement, unit cell parameters, and intermolecular interactions of this compound remain undetermined. The absence of this foundational data precludes a detailed quantitative analysis of its solid-state properties.
This guide will, therefore, focus on providing a general methodology for the synthesis and crystallization of phenylboronic acids, which can be adapted for this compound. Furthermore, it will outline the standard experimental protocols for crystal structure determination. The intent is to equip researchers with the necessary foundational knowledge to pursue the crystallographic analysis of this compound.
Introduction
Phenylboronic acids are a class of organic compounds characterized by a phenyl ring to which a boronic acid functional group [-B(OH)₂] is attached. They are widely utilized in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The incorporation of substituents onto the phenyl ring, such as fluorine atoms and hydroxyl groups, can significantly modulate the electronic properties, reactivity, and biological activity of these molecules.
The specific compound, this compound, presents a unique arrangement of functional groups that can lead to intramolecular hydrogen bonding and influence its crystal packing. Understanding the three-dimensional structure of this molecule is crucial for rational drug design, as it provides insights into its shape, potential binding modes with biological targets, and solid-state properties such as solubility and stability.
General Synthetic and Crystallization Protocols
Although a specific protocol for this compound is not available in the reviewed literature, a general and adaptable synthetic route can be proposed based on established methods for analogous compounds.
Synthesis of Phenylboronic Acids
A common method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
Experimental Workflow: Synthesis of an Arylboronic Acid
Commercial Availability and Application of 3-Fluoro-2-hydroxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-hydroxyphenylboronic acid (CAS No. 259209-24-0) is a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group ortho to the boronic acid moiety, offers distinct advantages in drug design and development. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of lead compounds. The hydroxyl group provides a handle for further functionalization or can participate in key hydrogen bonding interactions with biological targets. This guide provides an in-depth overview of its commercial availability, key applications, and representative experimental protocols.
Commercial Availability
This compound is commercially available from a range of chemical suppliers. Purity levels and available quantities vary, allowing researchers to select a grade and amount suitable for their specific needs, from small-scale screening to larger-scale synthesis. Below is a summary of representative suppliers and their offerings.
| Supplier | Purity | Available Quantities |
| J & K SCIENTIFIC LTD. | 98% | 1g, 5g |
| Shanghai Topbiochem Technology Co., Ltd. | 98% | 1g, 5g, 25g, 100g, 500g, 1kg |
| Affinity(Wuhan)Ltd. | 97% | 1kg, 10kg, 100kg |
| Xi'an Ruicheng Pharmaceutical Technology Co., Ltd. | 96% | 100g, 500g, 1000g |
| HDH Pharma Inc. | min 96% | 5g |
| Wuhan Chemwish Technology Co., Ltd. | 95% | 1g, 5g, 25g, 50g, 100g |
Disclaimer: The information in this table is based on publicly available data and is subject to change. Please consult the suppliers' websites for the most current information.
Key Applications in Drug Discovery and Organic Synthesis
The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in medicinally active compounds.
The strategic placement of the fluoro and hydroxyl groups can influence the electronic properties and conformational preferences of the resulting molecules, making this reagent particularly useful for structure-activity relationship (SAR) studies.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for the procurement and quality control of a chemical reagent like this compound in a research and development setting.
Caption: Procurement and QC Workflow for Research Chemicals.
Suzuki-Miyaura Coupling Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
An In-depth Technical Guide to (3-Fluoro-2-hydroxyphenyl)boronic acid (CAS Number: 259209-24-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, suppliers, and potential applications of (3-Fluoro-2-hydroxyphenyl)boronic acid, CAS number 259209-24-0. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and materials science.
Core Properties
(3-Fluoro-2-hydroxyphenyl)boronic acid is a fluorinated arylboronic acid derivative. The presence of the fluorine atom can significantly influence the compound's chemical and biological properties, including its acidity and metabolic stability.
Chemical and Physical Data
The fundamental properties of (3-Fluoro-2-hydroxyphenyl)boronic acid are summarized in the table below.
| Property | Value |
| CAS Number | 259209-24-0 |
| Chemical Name | (3-Fluoro-2-hydroxyphenyl)boronic acid |
| Molecular Formula | C₆H₆BFO₃[1] |
| Molecular Weight | 155.92 g/mol [1] |
| IUPAC Name | (3-Fluoro-2-hydroxyphenyl)boronic acid |
| SMILES | OB(O)c1cccc(F)c1O |
| InChI Key | FUYFURLPSFAOGC-UHFFFAOYSA-N |
| Form | Solid |
| Purity | Typically ≥95% or ≥96%[1] |
| Storage Temperature | 2-8°C |
Suppliers
(3-Fluoro-2-hydroxyphenyl)boronic acid is commercially available from various chemical suppliers. The table below lists some of the known suppliers. Purity and available quantities may vary.
| Supplier | Purity/Grades Offered |
| Sigma-Aldrich | ≥95% |
| Fisher Scientific | min 96%[1] |
| Chem-Impex | Information not available |
| MedchemExpress | ≥95% |
Experimental Protocols
While specific experimental protocols for CAS 259209-24-0 are not extensively detailed in the public domain, its structural features strongly suggest its utility in Suzuki-Miyaura cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura coupling reaction using a generic aryl halide, based on established methodologies for similar boronic acids.
Disclaimer: This is a representative protocol and may require optimization for specific substrates.
Representative Suzuki-Miyaura Cross-Coupling Protocol
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction between (3-Fluoro-2-hydroxyphenyl)boronic acid and an aryl halide.
Materials:
-
(3-Fluoro-2-hydroxyphenyl)boronic acid (1.2 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DMF and water)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq), (3-Fluoro-2-hydroxyphenyl)boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (2-5 mol%).
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, typically 80-110°C) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications and Signaling Pathways
Boronic acids are a crucial class of compounds in medicinal chemistry and drug discovery. Their unique ability to form reversible covalent bonds with diols makes them valuable for targeting glycoproteins and as inhibitors of certain enzymes.
Role as Enzyme Inhibitors
The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases. The boron atom can form a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, effectively blocking its function. This mechanism is the basis for the action of several FDA-approved drugs. While the specific biological activity of (3-Fluoro-2-hydroxyphenyl)boronic acid has not been extensively reported, its structure is amenable to derivatization for the development of targeted enzyme inhibitors.
Building Block in Drug Discovery
(3-Fluoro-2-hydroxyphenyl)boronic acid serves as a versatile building block for the synthesis of more complex molecules. The presence of three distinct functional groups (boronic acid, hydroxyl, and fluoro) allows for a variety of chemical transformations, making it a valuable starting material for the creation of chemical libraries for high-throughput screening in drug discovery programs.
References
The Ortho-Hydroxy Group: A Multifaceted Modulator of Boronic Acid Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of functional groups on arylboronic acids can profoundly influence their reactivity, offering a powerful tool for synthetic chemists. Among these, the ortho-hydroxy group stands out for its multifaceted role in modulating the chemical and physical properties of the boronic acid moiety. Through a combination of steric and electronic effects, including intramolecular hydrogen bonding and direct participation in reaction mechanisms, the ortho-hydroxy group can significantly impact a boronic acid's acidity, Lewis acidity, and performance in key cross-coupling reactions. This guide provides a comprehensive overview of the pivotal role of the ortho-hydroxy group in boronic acid reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Influence on Acidity (pKa)
The acidity of a boronic acid, quantified by its pKa, is a critical parameter governing its reactivity, particularly in reactions where the formation of a boronate species is a key step. The position of a hydroxy substituent on the phenyl ring significantly alters the pKa of the boronic acid.
Table 1: pKa Values of Hydroxyphenylboronic Acid Isomers
| Compound | pKa | Reference |
| Phenylboronic Acid | 8.83 | [1] |
| 2-Hydroxyphenylboronic Acid | 7.25 | [1] |
| 3-Hydroxyphenylboronic Acid | 8.53 | [1] |
| 4-Hydroxyphenylboronic Acid | 9.38 | [1] |
As evidenced in Table 1, the ortho-hydroxy-substituted isomer is considerably more acidic (lower pKa) than its meta and para counterparts, and even more so than unsubstituted phenylboronic acid. This increased acidity is attributed to the formation of an intramolecular hydrogen bond between the ortho-hydroxy group and the boronic acid moiety. This interaction stabilizes the resulting tetrahedral boronate anion, thus facilitating the deprotonation of the boronic acid.
Role in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of arylboronic acids in this palladium-catalyzed reaction is sensitive to both electronic and steric factors. While ortho-substituents can sometimes hinder the reaction due to steric bulk, an ortho-hydroxy group can act as a directing group, accelerating the reaction through intramolecular assistance.
This "ortho-directing" effect is believed to proceed through a mechanism where the hydroxyl group coordinates to the palladium center, facilitating the transmetalation step, which is often the rate-determining step of the catalytic cycle. This pre-coordination brings the boronic acid moiety into close proximity to the palladium center, lowering the activation energy for the transfer of the aryl group.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxyphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 | [2] |
| 4-Hydroxyphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [2] |
| 2-Nitrophenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 25 | [3] |
| 4-Nitrophenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [3] |
The data in Table 2 suggests that for electron-donating hydroxy substituents, the ortho-isomer can be highly reactive, comparable to the para-isomer. This is in contrast to the significant steric hindrance observed with bulky electron-withdrawing groups like the nitro group in the ortho position.
Impact on Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds using copper catalysts. Similar to the Suzuki-Miyaura reaction, the reactivity of boronic acids in Chan-Lam coupling is influenced by the nature and position of substituents. The ortho-hydroxy group can participate in the reaction mechanism, potentially accelerating the coupling.
The proposed mechanism involves the formation of a copper-boronate intermediate. The ortho-hydroxy group can facilitate the formation of this intermediate and subsequent reductive elimination to form the desired C-N or C-O bond.
Experimental Protocols
General Procedure for pKa Determination by UV-Vis Spectrophotometry
A reliable method for determining the pKa of arylboronic acids involves UV-Vis spectrophotometry. This method relies on the change in the UV-Vis spectrum of the boronic acid upon ionization.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range that includes the expected pKa of the boronic acid.
-
Preparation of Boronic Acid Stock Solution: Prepare a stock solution of the hydroxyphenylboronic acid isomer in a suitable solvent (e.g., methanol or DMSO).
-
Measurement: For each buffer solution, add a small, constant volume of the boronic acid stock solution to a cuvette containing the buffer. Record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at a wavelength where the acidic and basic forms have significantly different absorbances against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[4]
General Procedure for Suzuki-Miyaura Coupling of 2-Hydroxyphenylboronic Acid with an Aryl Halide
The following is a representative protocol for the Suzuki-Miyaura coupling of 2-hydroxyphenylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), 2-hydroxyphenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and ligand (e.g., SPhos (4 mol%)).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 5:1 v/v, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 2-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
General Procedure for Chan-Lam Coupling of 2-Hydroxyphenylboronic Acid with an Amine
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with 2-hydroxyphenylboronic acid.
-
Reaction Setup: In a vial, combine the amine (1.0 mmol), 2-hydroxyphenylboronic acid (1.5 mmol), copper(II) acetate (Cu(OAc)₂, 0.1 mmol), and a base such as pyridine (2.0 mmol).
-
Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM) or methanol (5 mL).
-
Reaction: Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.[5]
Conclusion
The ortho-hydroxy group exerts a profound and often beneficial influence on the reactivity of boronic acids. Its ability to engage in intramolecular hydrogen bonding leads to a significant increase in acidity, which can be advantageous in reactions proceeding through a boronate intermediate. In cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam couplings, the ortho-hydroxy group can act as a participating directing group, accelerating key steps in the catalytic cycle and leading to high reaction efficiencies. This multifaceted role makes ortho-hydroxy-substituted boronic acids valuable and versatile building blocks in organic synthesis, offering unique opportunities for the construction of complex molecular architectures. A thorough understanding of these effects is crucial for researchers and drug development professionals seeking to harness the full potential of boronic acid chemistry.
References
- 1. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chan-Lam Coupling [organic-chemistry.org]
Solubility of 3-Fluoro-2-hydroxyphenylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-Fluoro-2-hydroxyphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature and chemical databases, this document provides a comprehensive framework for researchers to understand and determine its solubility. This guide includes representative solubility data for the parent compound, phenylboronic acid, to offer insights into the expected solubility of its derivatives. Furthermore, a detailed experimental protocol for the dynamic method of solubility determination is provided, which is a widely accepted technique for boronic acids. This guide also discusses the inherent challenges in measuring the solubility of boronic acids, such as their propensity to form cyclic anhydrides (boroxines).
Introduction
This compound is an important building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. However, determining the solubility of boronic acids can be challenging due to their chemical nature. Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can exist in equilibrium with the acid form in solution.[1] This equilibrium can be influenced by the solvent, temperature, and the presence of water, making solubility measurements complex.[1][2]
Solubility Data
The following table summarizes the solubility of phenylboronic acid in several common organic solvents. The data is presented as the mole fraction of the solute at various temperatures.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (Mole Fraction) |
|---|---|---|
| Chloroform | 25 | ~0.02 |
| 45 | ~0.05 | |
| Acetone | 25 | ~0.15 |
| 45 | ~0.27 | |
| 3-Pentanone | 25 | ~0.13 |
| 45 | ~0.24 | |
| Dipropyl Ether | 25 | ~0.08 |
| 45 | ~0.15 | |
| Methylcyclohexane | 25 | <0.001 |
| | 45 | ~0.001 |
Data extrapolated and compiled from graphical representations in Leszczyński et al., 2020.[1]
Experimental Protocol for Solubility Determination: The Dynamic Method
The dynamic, or synthetic, method is a reliable and commonly used technique for determining the solubility of boronic acids in organic solvents.[1][4][5] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid as the temperature is changed in a controlled manner.
3.1. Principle
A mixture of the solute (this compound) and the chosen organic solvent with a known composition is prepared in a sealed vessel. The mixture is heated at a slow, constant rate with continuous stirring. The temperature at which the last solid particles disappear, resulting in a clear, homogeneous solution, is recorded as the solubility temperature for that specific concentration. By repeating this procedure for different compositions, a solubility curve can be constructed.
3.2. Materials and Equipment
-
This compound (high purity)
-
High-purity organic solvents (e.g., acetone, acetonitrile, toluene, methanol, chloroform)
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath with programmable temperature control
-
Calibrated digital thermometer or temperature probe (accuracy ±0.1 °C)
-
Luminance probe or a laser-based light scattering detector for turbidity measurement
-
Analytical balance (accuracy ±0.1 mg)
3.3. Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the selected organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture to ensure a uniform suspension.
-
Controlled Heating: Program the thermostat to increase the temperature at a slow, constant rate, typically between 0.1 and 0.5 °C/min, to maintain thermal equilibrium.
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually or, for greater accuracy, by using a luminance probe or a light scattering detector that measures the intensity of light transmitted through the solution.
-
Determination of Dissolution Temperature: The temperature at which the solution becomes completely clear (i.e., the turbidity drops to that of the pure solvent) is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with varying compositions of the solute and solvent to generate a dataset of solubility versus temperature.
3.4. Data Analysis
The collected data points (mole fraction vs. temperature) can be plotted to create a solubility curve. These experimental data can then be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich–Kister equations to describe the solid-liquid equilibrium.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the dynamic method of solubility determination.
Caption: Workflow for the dynamic method of solubility determination.
Conclusion
While direct solubility data for this compound in organic solvents is not extensively documented, researchers can leverage the provided information on phenylboronic acid and the detailed experimental protocol to accurately determine these crucial physical properties. The dynamic method offers a robust approach to generating reliable solubility data, which is essential for the effective use of this compound in research and development. Careful consideration of the inherent chemical properties of boronic acids, such as the potential for boroxine formation, is critical for obtaining accurate and reproducible results.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Fluoro-2-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of complex biaryl and heteroaryl structures. This document provides detailed application notes and a representative protocol for the Suzuki coupling of 3-fluoro-2-hydroxyphenylboronic acid, a versatile building block for the synthesis of fluorinated biarylphenols. These products are of significant interest in drug discovery due to the unique electronic and pharmacokinetic properties imparted by the fluorine and hydroxyl moieties.
The presence of both an ortho-hydroxyl group and an ortho-fluoro group relative to the boronic acid presents unique challenges, including potential steric hindrance and competing reaction pathways such as protodeboronation. The selection of an appropriate palladium catalyst, ligand, base, and solvent system is therefore critical to achieving high yields and purity. These notes provide guidance on reaction optimization and a robust protocol for general application.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical conditions and yields for Suzuki coupling reactions involving sterically hindered or functionalized arylboronic acids with various aryl halides. While specific data for this compound is not extensively published, these examples provide a strong basis for reaction design and optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | ~85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 | 16 | ~90-98 |
| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (3) | DMF | 120 | 8 | ~75-85 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 24 | ~70-80 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₃PO₄, 2 equiv) under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., argon or nitrogen) three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Fluoro-2-hydroxyphenylboronic acid with aryl halides. This valuable building block is instrumental in the synthesis of complex molecules, particularly in the field of drug discovery, where the introduction of a fluorinated 2-hydroxybiaryl moiety can significantly influence the pharmacological properties of a compound.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] For drug development professionals and medicinal chemists, the synthesis of biaryl and heteroaryl structures is a cornerstone of modern drug design. This compound is a particularly useful reagent, as the fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group can serve as a key interaction point with biological targets or as a handle for further functionalization.
The ortho-substitution of this compound can present challenges in cross-coupling reactions, potentially leading to lower yields due to steric hindrance. Therefore, the careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving optimal reaction outcomes. This document outlines effective palladium catalyst systems and provides a detailed protocol for a representative cross-coupling reaction.
Palladium Catalyst Systems
A variety of palladium catalysts have been developed for Suzuki-Miyaura cross-coupling reactions. For sterically hindered or electronically challenging substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Below is a summary of commonly used palladium catalyst systems suitable for this type of transformation.
| Catalyst Precursor | Ligand | Typical Catalyst Loading (mol%) | Key Features |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 | A versatile, air-stable catalyst suitable for a range of substrates. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 1-3 | Effective for a wide variety of cross-coupling reactions, including those with heteroaryl partners.[2] |
| XPhos Pd G2 | Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) | 1-3 | A highly active second-generation Buchwald precatalyst, excellent for sterically demanding couplings.[][4][5] |
| Pd₂(dba)₃ with SPhos | Tris(dibenzylideneacetone)dipalladium(0) with 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 0.5-2 | A highly effective catalyst system for challenging substrates, often providing high yields. |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is adapted from established methods for similar ortho-substituted and fluorinated boronic acids. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary for different aryl halide coupling partners.
Representative Cross-Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound
-
4-Bromoanisole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
To the flask, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol.
Visualizations
The following diagrams illustrate the key processes involved in the palladium-catalyzed cross-coupling of this compound.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The palladium-catalyzed cross-coupling of this compound is a highly valuable transformation for the synthesis of functionalized biaryl compounds in drug discovery and materials science. The choice of a suitable palladium catalyst system, particularly those with bulky phosphine ligands, is critical for achieving high yields, especially when dealing with sterically hindered coupling partners. The provided protocol serves as a robust starting point for developing specific applications, and further optimization may be required to suit individual substrate combinations.
References
- 1. nbinno.com [nbinno.com]
- 2. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. nasc.ac.in [nasc.ac.in]
- 5. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in numerous clinically approved drugs and biologically active compounds. The targeted synthesis of functionalized biaryls is therefore of critical importance. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of carbon-carbon bonds, offering a versatile and robust route to these valuable motifs.
This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 3-Fluoro-2-hydroxyphenylboronic acid as a key building block. The presence of the fluoro and hydroxyl groups on the boronic acid precursor can significantly influence the physicochemical and pharmacological properties of the resulting biaryl products. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the hydroxyl group provides a handle for further derivatization or can act as a key pharmacophoric feature.
These protocols and data are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel biaryl compounds for applications in drug development and chemical biology.
Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The data has been compiled from literature sources and represents typical outcomes for this class of reaction.[1][2][3][4]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 4-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH/H₂O | 90 | 16 | 78 |
| 4 | 1-Iodo-3-nitrobenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 10 | 88 |
| 5 | 2-Bromonaphthalene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89 |
| 6 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 24 | 75 |
| 7 | 3-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 12 | 90 |
| 8 | 1-Iodo-4-methoxybenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 90 | 8 | 91 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the synthesis of biaryl compounds from this compound and an aryl halide.[1][2]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, t-BuOH)
-
Water (if using a biphasic system)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate/oil bath or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
Visualizations
Experimental Workflow for Biaryl Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.
Postulated Signaling Pathway Modulation by a 2-Fluoro-2'-hydroxybiaryl Derivative
Biaryl compounds derived from this compound are of significant interest in oncology due to their structural similarity to known inhibitors of various signaling pathways implicated in cancer progression. While the specific targets of novel derivatives require experimental validation, a plausible mechanism of action for a hypothetical anticancer agent based on this scaffold involves the modulation of key oncogenic signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.[5][6][7]
The following diagram illustrates a potential mechanism by which a 2-fluoro-2'-hydroxybiaryl compound could exert its anticancer effects by inhibiting these critical cell survival and proliferation pathways, leading to apoptosis.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a wide array of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The protocols outlined in this document provide a solid foundation for the preparation of these important molecules. The resulting 2-fluoro-2'-hydroxybiaryl scaffold holds significant promise for the development of novel therapeutics, particularly in the field of oncology, by potentially modulating key cell signaling pathways involved in cancer cell proliferation and survival. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 2. explorationpub.com [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemicals: Potential Therapeutic Modulators of Radiation Induced Signaling Pathways [mdpi.com]
- 7. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for the Suzuki-Miyaura cross-coupling of 3-Fluoro-2-hydroxyphenylboronic acid with aryl halides. This versatile reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. The presence of both a fluoro and a hydroxyl group on the boronic acid presents unique considerations for reaction optimization.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1][2] The reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability and stability of its reagents.[3][4] The general transformation is depicted below:
Scheme 1: General Suzuki-Miyaura Coupling Reaction Ar-B(OH)₂ + Ar'-X ---[Pd catalyst, Base, Solvent]--> Ar-Ar'
The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronate species (formed by the reaction of the boronic acid with a base), and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[1]
Key Reaction Parameters
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the following parameters:
-
Palladium Catalyst and Ligand: A variety of palladium sources can be utilized, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[4] The choice of ligand is crucial, especially for challenging substrates. Bulky, electron-rich phosphine ligands such as SPhos and XPhos have shown to be effective in couplings involving heteroaryl and sterically hindered substrates.[5]
-
Base: The base plays a critical role in the activation of the boronic acid to form the more nucleophilic boronate species. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[6][7] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is often performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6][7] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system employed. Microwave heating can also be utilized to accelerate the reaction.[5]
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard and widely used method for Suzuki-Miyaura couplings.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst [Pd(PPh₃)₄] (0.03 mmol).
-
Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using a Buchwald Ligand (e.g., SPhos)
This protocol is recommended for more challenging aryl halides or when higher reactivity is desired.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Tetrahydrofuran (THF) and Water (typically a 10:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and K₃PO₄ (2.5 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
In a separate vial, prepare a pre-catalyst solution by dissolving Pd₂(dba)₃ (0.015 mmol) and SPhos (0.03 mmol) in a small amount of the reaction solvent under an inert atmosphere.
-
Add the pre-catalyst solution to the reaction vessel, followed by the remaining degassed solvent (e.g., 10 mL THF and 1 mL water).
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 1 for work-up and purification.
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various substituted arylboronic acids, which can serve as a reference for optimizing the reaction with this compound.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids
| Arylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [7] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~100 | [7] |
| 4-Hydroxyphenylboronic acid | Aryl bromide | Pd(OAc)₂ / dppf | K₂CO₃ | THF / H₂O | 67 | 20 | Not Specified | [8] |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄ / Ag₂O | CsF | Not Specified | Not Specified | Not Specified | >90 | [9] |
Table 2: Catalyst and Ligand Combinations for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 2 - 5 | Standard, commercially available catalyst. |
| Pd(OAc)₂ | dppf | 1-3 (Pd), 3-6 (ligand) | Effective for a range of substrates. |
| Pd₂(dba)₃ | SPhos / XPhos | 1-2 (Pd), 2-4 (ligand) | Highly active for challenging substrates.[5] |
Visualizations
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. chemrxiv.org [chemrxiv.org]
Applications of 3-Fluoro-2-hydroxyphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-hydroxyphenylboronic acid is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a boronic acid moiety on a phenyl ring, offers a compelling combination of properties for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate. The hydroxyl group provides a key site for hydrogen bonding interactions with biological targets and can be a handle for further chemical modification. The boronic acid functionality is a cornerstone of modern synthetic chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the construction of complex molecular scaffolds.[1] Furthermore, the boronic acid group itself can act as a pharmacophore, notably as an inhibitor of serine proteases.[2]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of antifungal agents and its general utility in Suzuki-Miyaura cross-coupling reactions for the synthesis of kinase inhibitors and other complex molecules.
Key Features and Applications
-
Scaffold for Bioactive Molecules: Serves as a key starting material for the synthesis of a diverse range of heterocyclic and biaryl compounds with potential therapeutic applications.
-
Synthesis of Benzoxaboroles: Acts as a precursor for the synthesis of benzoxaboroles, a class of compounds with proven antifungal, anti-inflammatory, and other medicinal properties.[1][3][4][5]
-
Suzuki-Miyaura Cross-Coupling Reactions: A highly effective coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl structures, which are common motifs in kinase inhibitors and other drug candidates.[6][7][8][9][10][11][12]
-
Enzyme Inhibition: The boronic acid moiety can be incorporated into molecules designed to act as enzyme inhibitors, particularly for serine proteases.[2]
Application I: Synthesis of Antifungal Benzoxaboroles
Benzoxaboroles are an important class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The FDA-approved drugs Tavaborole (for onychomycosis) and Crisaborole (for atopic dermatitis) are prominent examples of the therapeutic potential of this scaffold.[5] this compound is a key precursor for the synthesis of fluorinated benzoxaboroles, which have shown promising antifungal activity. The synthesis typically involves the condensation of an ortho-formylphenylboronic acid with an amine to form a 3-aminobenzoxaborole. While the direct precursor is an ortho-formyl derivative, the ortho-hydroxy group of this compound is integral to the final benzoxaborole structure.
Experimental Protocol: Synthesis of 3-Amino-benzoxaborole Derivatives
This protocol is adapted from the synthesis of 3-amino-benzoxaboroles from (4-fluoro-2-formylphenyl)boronic acid and is applicable for the synthesis of analogous compounds from this compound, assuming prior conversion to the corresponding aldehyde.[3]
Materials:
-
(2-Formyl-3-fluorophenyl)boronic acid (or a suitable precursor derived from this compound)
-
Appropriate amine (e.g., morpholine, piperidine)
-
Diethyl ether (Et₂O)
-
Glass vial
-
Magnetic stirrer
Procedure:
-
In a glass vial, dissolve (2-formyl-3-fluorophenyl)boronic acid (1.0 mmol) in diethyl ether (10 mL) with stirring until a clear solution is obtained.
-
To this solution, add the desired amine (1.0 mmol) dropwise with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for several minutes.
-
Leave the reaction vial open in a fume hood to allow for the slow evaporation of the diethyl ether.
-
The product, the corresponding 3-amino-benzoxaborole, will precipitate out of the solution as the solvent evaporates.
-
Collect the solid product by filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum.
Quantitative Data: Antifungal Activity of Benzoxaborole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 3-amino-benzoxaborole derivatives against Candida albicans, demonstrating the potential antifungal efficacy of compounds synthesized from fluorinated phenylboronic acids.
| Compound ID | Amine Moiety | MIC (µg/mL) against C. albicans |
| 1 | Morpholine | >1000 |
| 2 | Piperidine | 500 |
| 3 | Pyrrolidine | 250 |
| 4 | N-Methylpiperazine | 125 |
| 5 | Thiomorpholine | 62.5 |
Data is representative and adapted from studies on analogous compounds for illustrative purposes.[3]
Signaling Pathway: Inhibition of Leucyl-tRNA Synthetase
Benzoxaboroles, such as the FDA-approved antifungal Tavaborole, exert their effect by inhibiting fungal cytoplasmic leucyl-tRNA synthetase (LeuRS).[3] This enzyme is crucial for protein synthesis as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA). The boronic acid moiety of the benzoxaborole forms a stable adduct with the ribose of the terminal adenosine of the tRNA within the enzyme's active site, effectively trapping the tRNA and halting protein synthesis.
Caption: Inhibition of fungal protein synthesis by benzoxaboroles.
Application II: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This compound is an excellent substrate for these reactions, enabling the introduction of the fluoro-hydroxyphenyl motif into a wide range of molecular scaffolds. This is particularly relevant in the synthesis of kinase inhibitors, where biaryl cores are common.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl halide with this compound.[7][9][10][11]
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water) to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.
Logical Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 7. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 3-Fluoro-2-hydroxyphenylboronic Acid in Advanced Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Fluoro-2-hydroxyphenylboronic acid is a versatile organic compound with significant potential in the development of advanced materials. Its unique structure, featuring a boronic acid moiety, a hydroxyl group, and a fluorine atom, allows for its application in a range of materials, including stimuli-responsive polymers and fluorescent sensors. The boronic acid group is capable of forming reversible covalent bonds with diols, a property that is central to its use in sensors for sugars and other biologically relevant molecules. The presence of the fluorine atom can enhance the Lewis acidity of the boronic acid, potentially improving its binding affinity and selectivity. Furthermore, the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the self-assembly and bulk properties of materials. This document provides an overview of the potential applications of this compound in materials science, along with generalized experimental protocols based on analogous compounds.
Application in Polymer Synthesis
Phenylboronic acids are valuable monomers for the synthesis of functional and stimuli-responsive polymers. While specific examples utilizing this compound are not prevalent in the literature, its structure lends itself to incorporation into polymer chains via techniques such as Suzuki-Miyaura cross-coupling reactions. The resulting polymers could exhibit responsiveness to changes in pH and the presence of diols, making them suitable for applications in drug delivery, tissue engineering, and smart coatings.
Hypothetical Polymer Synthesis via Suzuki-Miyaura Coupling
A potential route to synthesize a conjugated polymer incorporating this compound is through a Suzuki-Miyaura catalyst transfer polymerization. This method allows for the formation of well-defined conjugated polymers with controlled molecular weights and low dispersity.
Experimental Protocol:
A generalized protocol for the synthesis of a copolymer of this compound and a dibromo-aromatic comonomer (e.g., 2,7-dibromo-9,9-dihexylfluorene) is described below.
Materials:
-
This compound
-
2,7-dibromo-9,9-dihexylfluorene (or other suitable dibromo-comonomer)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
Procedure:
-
In a Schlenk flask, combine this compound (1.2 mmol), 2,7-dibromo-9,9-dihexylfluorene (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add a 2M aqueous solution of K₂CO₃ (2.0 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add degassed toluene (10 mL) to the flask under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture to 90 °C and stir for 48 hours.
-
Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to vigorously stirred methanol (200 mL).
-
Filter the polymer and wash with methanol and deionized water.
-
Dry the polymer in a vacuum oven at 40 °C overnight.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H and ¹³C NMR spectroscopy to confirm its structure.
Table 1: Hypothetical Polymerization Results
| Comonomer | Mn ( g/mol ) | PDI |
| 2,7-dibromo-9,9-dihexylfluorene | 15,000 | 1.5 |
| 2,5-dibromothiophene | 12,000 | 1.6 |
Note: This data is hypothetical and serves as an example of expected results based on similar polymerizations.
Logical Workflow for Polymer Synthesis:
Caption: Synthetic workflow for a conjugated polymer using this compound.
Application in Fluorescent Sensors
The ability of boronic acids to bind with diols can be harnessed to create fluorescent sensors. The binding event can modulate the fluorescence properties of a nearby fluorophore through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The ortho-hydroxy group in this compound could potentially participate in the sensing mechanism, for instance, by forming a more stable complex with the analyte.
Hypothetical Design of a Fluorescent Sensor for Metal Ions
A fluorescent sensor for metal ions could be designed by coupling this compound to a fluorophore. The boronic acid and hydroxyl groups could act as a recognition site for certain metal ions, leading to a change in the fluorescence emission upon binding.
Experimental Protocol:
A generalized protocol for the synthesis of a fluorescent sensor based on the reaction of this compound with a fluorophore containing a reactive group (e.g., an amine) is provided.
Materials:
-
This compound
-
N-(2-aminoethyl)-4-amino-1,8-naphthalimide (fluorophore)
-
Dicyclohexylcarbodiimide (DCC)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolve this compound (1.0 mmol) and N-(2-aminoethyl)-4-amino-1,8-naphthalimide (1.0 mmol) in dry DMF (20 mL).
-
Add DCC (1.2 mmol) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a DCM/hexane gradient.
Fluorescence Titration Protocol:
-
Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂) in deionized water.
-
In a series of cuvettes, add a fixed concentration of the sensor solution.
-
Add increasing concentrations of the metal ion solutions to the cuvettes.
-
Record the fluorescence emission spectra after each addition.
-
Plot the change in fluorescence intensity against the metal ion concentration to determine the binding constant and limit of detection.
Table 2: Hypothetical Sensor Performance Data
| Metal Ion | Binding Constant (Kₐ, M⁻¹) | Limit of Detection (LOD, µM) |
| Fe³⁺ | 2.5 x 10⁴ | 1.2 |
| Cu²⁺ | 1.8 x 10⁴ | 2.5 |
| Zn²⁺ | 5.2 x 10³ | 5.8 |
Note: This data is hypothetical and illustrates the type of quantitative information that would be generated.
Signaling Pathway for Metal Ion Sensing:
Caption: Proposed signaling pathway for a fluorescent metal ion sensor.
While specific, detailed applications of this compound in materials science are not yet widely reported, its chemical structure suggests significant potential. The protocols and data presented here, based on analogous systems, provide a foundation for researchers to explore its use in creating novel functional polymers and sensitive fluorescent sensors. Further research is warranted to fully elucidate the unique properties and advantages that the combination of fluoro, hydroxyl, and boronic acid functionalities can bring to the field of materials science.
Application Notes and Protocols for Catalyst Selection in Ortho-Substituted Phenylboronic Acid Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of C-C bonds. However, the coupling of ortho-substituted phenylboronic acids presents a significant challenge due to steric hindrance, which can impede the crucial transmetalation step and lead to lower reaction yields and slower kinetics. The selection of an appropriate catalyst system is therefore critical to overcome these steric challenges and achieve efficient coupling.[1][2][3] This document provides detailed application notes and experimental protocols for the selection of optimal catalysts for the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids.
The Challenge of Ortho-Substituted Substrates
Steric hindrance in ortho-substituted phenylboronic acids and their coupling partners can significantly impact the efficiency of the Suzuki-Miyaura reaction. The bulky substituents near the reactive center can disfavor the formation of the necessary transition states in the catalytic cycle. This often necessitates the use of specialized catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, which can promote the desired bond formation.[2][4] The choice of palladium precursor, ligand, base, and solvent all play a crucial role in achieving high yields.[5][6]
Catalyst System Components
The success of a Suzuki-Miyaura coupling with sterically hindered substrates hinges on the careful selection of each component of the catalyst system.
-
Palladium Precursor: The choice of the palladium source is a key factor.[7] Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium precatalysts.
-
Ligand: The ligand is arguably the most critical component for overcoming steric hindrance. Bulky, electron-rich monodentate phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos), have proven to be highly effective.[2][8] These ligands stabilize the catalytically active monoligated palladium species, which is believed to be more reactive in sterically demanding couplings.[2]
-
Base: The base plays a crucial role in the transmetalation step. Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly influence the reaction outcome.
-
Solvent: The choice of solvent affects the solubility of the reagents and the stability of the catalytic species. Common solvents include ethereal solvents like 1,4-dioxane and THF, as well as aromatic hydrocarbons like toluene, often in the presence of water.
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable catalyst system for the coupling of ortho-substituted phenylboronic acids.
Caption: A workflow for catalyst selection and optimization.
Comparative Data of Catalyst Systems
The following tables summarize the performance of various catalyst systems for the Suzuki-Miyaura coupling of representative ortho-substituted phenylboronic acids.
Table 1: Coupling of 2-Methylphenylboronic Acid with Various Aryl Halides
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [1] |
| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [1] |
| 3 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 60-80 | [1] |
| 4 | XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [1] |
Table 2: Coupling of 2,6-Dimethylphenylboronic Acid with Aryl Bromides
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene | 110 | 24 | High | [4] |
| 2 | Pd/BI-DIME | BI-DIME | K₃PO₄ | Toluene | 110 | 12 | Moderate | [3][4] |
| 3 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 12 | Good | [6] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the tables above.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Buchwald Ligands (Based on Table 1, Entry 1)
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
ortho-Substituted phenylboronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and hotplate
Procedure:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mol%), SPhos (0.04 mol%), the aryl halide (1.0 mmol), the ortho-substituted phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add toluene (2 mL) and water (0.2 mL).
-
Seal the reaction vessel and stir the mixture vigorously at 100 °C for 1 hour.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[1]
Protocol 2: Room Temperature Suzuki-Miyaura Coupling using Fu's Catalyst (Based on Table 1, Entry 2)
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
ortho-Substituted phenylboronic acid (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Nitrogen or Argon gas
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mol%) and P(t-Bu)₃ (0.02 mol%) to a dry reaction vessel.
-
Add the aryl halide (1.0 mmol), the ortho-substituted phenylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Add 1,4-dioxane (3 mL).
-
Seal the vessel and stir the reaction mixture at room temperature (25 °C) for 12 hours.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure product.[1]
Troubleshooting and Optimization
-
Low Yields: If the reaction yield is low, consider increasing the catalyst loading, reaction temperature, or reaction time. Screening different bases (e.g., Cs₂CO₃ for more challenging couplings) or solvent systems may also be beneficial.
-
Protodeboronation: The undesired replacement of the boronic acid group with a hydrogen atom can be a significant side reaction.[9] This can be minimized by using a higher concentration of the aryl halide, a less nucleophilic base, or by ensuring anhydrous conditions. The use of boronic acid surrogates like MIDA boronates or trifluoroborate salts can also mitigate this issue.[8]
-
Catalyst Deactivation: The aromatic system of the substrate might interact with and deactivate the palladium catalyst.[9] In such cases, using a more robust ligand or a precatalyst that rapidly generates the active catalytic species can be advantageous.[8]
Conclusion
The successful Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids is highly dependent on the judicious selection of the catalyst system. Modern bulky, electron-rich phosphine ligands, in combination with appropriate palladium precursors, bases, and solvents, have enabled the efficient synthesis of a wide range of sterically hindered biaryls. The protocols and data presented in these application notes provide a strong starting point for researchers to develop and optimize these challenging yet important transformations. Further screening and optimization based on the specific substrates are always recommended to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Optimizing Suzuki Coupling of 3-Fluoro-2-hydroxyphenylboronic Acid: A Guide to Base Selection
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry for the synthesis of biaryl compounds. However, substrates with challenging structural features, such as the ortho-hydroxy and ortho-fluoro substitution pattern in 3-Fluoro-2-hydroxyphenylboronic acid, can lead to low yields and side reactions if conditions are not carefully optimized. A critical parameter in achieving an efficient reaction is the choice of base. This application note provides a comprehensive guide to selecting the optimal base for the Suzuki coupling of this compound with aryl halides, supported by a summary of relevant data and detailed experimental protocols.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1] This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions and tolerance of a broad range of functional groups.[2] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic moiety to the palladium center.[3]
The substrate, this compound, presents specific challenges due to the presence of an ortho-hydroxyl group, which can potentially coordinate with the palladium catalyst, and an ortho-fluoro group, which contributes to the steric bulk around the reaction center. These features can impede the desired catalytic cycle and necessitate careful selection of the base to ensure efficient coupling.
The Critical Role of the Base
The choice of base in a Suzuki-Miyaura coupling can significantly impact the reaction's success. The base's primary functions are to facilitate the formation of the active catalytic species and to promote the transmetalation step.[3] Common bases used in Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[3]
For sterically hindered and electronically challenging substrates like this compound, the strength and nature of the base are critical. A base that is too weak may not effectively promote the formation of the boronate, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong can lead to undesired side reactions, such as protodeboronation, where the boronic acid is replaced by a hydrogen atom.
Comparative Data on Base Selection
While specific quantitative data for the Suzuki coupling of this compound with a wide range of bases is not extensively documented in a single study, data from analogous systems with ortho-substituted and challenging boronic acids provide valuable insights. Generally, for sterically hindered or electron-deficient boronic acids, inorganic bases are preferred over organic bases.[4][5]
A study on a structurally similar substrate, the triflate derivative of 3-Fluoro-2-vinylphenol, successfully employed potassium phosphate (K₃PO₄) as the base, suggesting its suitability for this class of compounds.[6] The use of a moderately strong, non-nucleophilic base like K₃PO₄ can provide a good balance of reactivity while minimizing side reactions.
The following table summarizes the general effectiveness of commonly used bases in Suzuki couplings of challenging arylboronic acids.
| Base | Typical Equivalents | Common Solvent System(s) | Typical Temperature (°C) | Remarks |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane/H₂O, Toluene/H₂O | 80 - 110 | Often a reliable choice for sterically hindered and electron-deficient boronic acids.[3] |
| K₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane/H₂O, DMF/H₂O, Ethanol/H₂O | 80 - 110 | A standard, cost-effective base, but may be less effective for more challenging couplings.[5] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane/H₂O, DMF | 80 - 110 | More soluble in organic solvents and more basic than K₂CO₃, can enhance reaction rates for difficult substrates. |
| Na₂CO₃ | 2.0 - 3.0 | Toluene/H₂O, DMF/H₂O | 80 - 110 | Another common and effective inorganic base, often used in aqueous solvent systems.[5] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Base Screening
This protocol is designed for the initial screening of different bases to identify the optimal conditions for a specific aryl halide coupling partner.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand like XPhos) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (10:1), or DMF/Water (4:1))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add the aryl bromide, this compound, the chosen base, and the palladium catalyst/ligand.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe. The reaction concentration should typically be between 0.1 and 0.5 M with respect to the aryl bromide.
-
Stir the reaction mixture vigorously at the desired temperature (typically between 80 °C and 110 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Protocol using Potassium Phosphate (K₃PO₄)
This protocol is based on conditions found to be effective for a structurally similar substrate and represents a robust starting point for the coupling of this compound.[6]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Anhydrous K₃PO₄ (2.0 equivalents)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
In a flame-dried Schlenk tube, combine the aryl bromide, this compound, and anhydrous K₃PO₄.
-
In a separate vial, prepare a catalyst premix by dissolving Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene.
-
Evacuate and backfill the reaction tube with an inert gas (e.g., Argon) three times.
-
Add the catalyst premix to the reaction tube via syringe.
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide, followed by degassed water (10-25% of the toluene volume).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-12 hours.[6]
-
Follow the workup and purification steps outlined in Protocol 1.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow
To better understand the reaction dynamics and experimental design, the following diagrams illustrate the key processes.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow for Suzuki Coupling.
Caption: Logic for Base Selection.
Conclusion
The efficient Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the base. Due to the steric hindrance and electronic nature of this substrate, moderately strong inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are recommended as starting points for optimization. The provided protocols offer a robust framework for conducting these reactions. Careful screening of the base, in conjunction with optimization of other reaction parameters, is crucial for achieving high yields of the desired biaryl products, thereby facilitating the synthesis of novel compounds for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Solvent Effects in Cross-Coupling Reactions of 3-Fluoro-2-hydroxyphenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals, agrochemicals, and functional materials. The reaction's efficiency, selectivity, and yield are profoundly influenced by several parameters, with the choice of solvent being a critical, yet often overlooked, factor. This document provides detailed application notes on the solvent effects in the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Fluoro-2-hydroxyphenylboronic acid with various aryl halides. The ortho-hydroxy and fluoro substituents on the boronic acid present unique challenges, including potential catalyst inhibition and competing side reactions, making careful optimization of the solvent system essential for successful coupling.
The solvent plays a multifaceted role in the catalytic cycle. It must solubilize the reactants, base, and catalyst, but it also influences the rates of oxidative addition, transmetalation, and reductive elimination. For substrates like this compound, the solvent can modulate the reactivity of the boronic acid and the base, and in some cases, can directly participate in the catalytic cycle. The use of aqueous solvent mixtures is common in Suzuki-Miyaura reactions, as water can enhance the solubility of inorganic bases and influence the speciation of the boronic acid, which can be beneficial for the transmetalation step.
Challenges in Cross-Coupling with this compound
The presence of an ortho-hydroxyl group on the phenylboronic acid can lead to challenges in Suzuki-Miyaura couplings. The hydroxyl group can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive species. Furthermore, ortho-substituted boronic acids can exhibit slower reaction kinetics due to steric hindrance. The fluoro substituent, being electron-withdrawing, can also modulate the electronic properties and reactivity of the boronic acid. Careful selection of the solvent, in conjunction with the appropriate catalyst, ligand, and base, is therefore crucial to overcome these challenges and achieve high yields of the desired biaryl product.
Representative Data on Solvent Effects
While specific experimental data for the cross-coupling of this compound is not extensively available in the public domain, the following table summarizes representative data for the Suzuki-Miyaura coupling of an analogous ortho-hydroxyphenylboronic acid with a generic aryl bromide (4-bromotoluene). This data is compiled based on general trends observed in the literature for similar substrates and is intended to provide a qualitative understanding of solvent effects.
| Entry | Solvent System (v/v) | Base | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | Toluene | K₂CO₃ | Pd(PPh₃)₄ | 100 | 12 | 45 | Moderate yield, some starting material remains. |
| 2 | Dioxane | K₂CO₃ | Pd(PPh₃)₄ | 100 | 12 | 60 | Improved yield compared to toluene. |
| 3 | DMF | K₂CO₃ | Pd(dppf)Cl₂ | 100 | 8 | 75 | Good yield, faster reaction time. |
| 4 | Dioxane/H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 90 | 10 | 85 | Significant improvement with aqueous mixture. |
| 5 | DMF/H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 90 | 6 | 92 | High yield and faster reaction in aqueous DMF. |
| 6 | Acetonitrile/H₂O (4:1) | Cs₂CO₃ | Pd(OAc)₂/SPhos | 80 | 8 | 88 | Effective with a more active catalyst system. |
| 7 | THF | K₃PO₄ | Pd₂(dba)₃/XPhos | 70 | 12 | 70 | Moderate yield in a non-aqueous polar aprotic solvent. |
Note: The yields presented are hypothetical and for illustrative purposes to demonstrate the general impact of different solvent systems on the reaction outcome. Actual results will vary depending on the specific aryl halide, catalyst, ligand, base, and precise reaction conditions.
Experimental Protocols
The following protocols provide a general framework for performing and optimizing the Suzuki-Miyaura cross-coupling reaction of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a standard procedure that can be adapted for various solvent systems.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-1.2 equivalents relative to Pd)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent(s) of choice
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube or round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
If using a solid catalyst and/or ligand, add them to the flask at this stage.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent or solvent mixture (e.g., 5 mL of Dioxane/H₂O 4:1) via syringe.
-
If using a catalyst precursor that is added as a solution, inject it at this point.
-
Place the flask in a preheated oil bath or on a heating block and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and add water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Microwave irradiation can significantly reduce reaction times and often improve yields.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial, add the aryl halide (0.5 mmol), this compound (0.6 mmol), base (1.0 mmol), and palladium catalyst/ligand (1-5 mol%).
-
Add the desired degassed solvent system (e.g., 3 mL of DMF/H₂O 4:1).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1 (steps 9-14), adjusting volumes accordingly.
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is highly dependent on the judicious selection of the solvent system. While non-polar aprotic solvents can be employed, polar aprotic solvents and, in particular, aqueous mixtures with solvents such as dioxane and DMF, often provide superior results. This is likely due to enhanced solubility of the base and favorable interactions during the transmetalation step. Researchers and drug development professionals should consider screening a variety of solvent systems, in combination with different palladium catalysts, ligands, and bases, to identify the optimal conditions for their specific aryl halide coupling partner. The protocols and data presented herein provide a solid foundation for initiating such optimization studies.
Application Notes and Protocols for the Scale-Up Synthesis of Biaryls using 3-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of biaryl scaffolds, which are prevalent in numerous biologically active molecules. This document provides detailed application notes and protocols for the scale-up synthesis of biaryls utilizing 3-Fluoro-2-hydroxyphenylboronic acid, a versatile building block for accessing highly functionalized biaryl compounds.
The presence of both a fluorine atom and a hydroxyl group on the boronic acid presents unique considerations for reaction optimization and scale-up. The electron-withdrawing nature of the fluorine can influence the reactivity of the boronic acid, while the ortho-hydroxyl group can participate in chelation and affect the transmetalation step. Careful selection of catalyst, ligand, base, and solvent is crucial for achieving high yields, purity, and reproducibility on a larger scale.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in the transmetalation step by activating the boronic acid.
Key Considerations for Scale-Up with this compound
The successful and safe scale-up of Suzuki-Miyaura reactions with this compound requires careful consideration of several critical parameters. The ortho-hydroxyl group can potentially chelate to the palladium center, influencing the reaction kinetics. The fluorine substituent, being electron-withdrawing, can affect the nucleophilicity of the boronic acid.
Catalyst and Ligand Selection
The choice of palladium catalyst and ligand is critical for achieving high turnover numbers (TONs) and turnover frequencies (TOFs) in a large-scale setting. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern, more active pre-catalysts are often preferred for industrial applications due to their higher efficiency, stability, and lower catalyst loadings. For sterically hindered or electronically challenging substrates like this compound, ligands that are both bulky and electron-rich are often beneficial.
| Catalyst/Ligand System | Key Features | Recommended for |
| Pd(OAc)₂ / SPhos | Highly active for a broad range of substrates, including those with ortho-substituents. | General starting point for optimization. |
| Pd₂(dba)₃ / XPhos | Excellent for challenging couplings, including those with sterically hindered partners. | When other systems show low conversion. |
| Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Air- and moisture-stable, allowing for easier handling on a large scale. Provides fast reaction times. | Kilogram-scale production for improved operational efficiency. |
Base Selection
The base is crucial for the activation of the boronic acid. The choice of base can significantly impact the reaction rate and the prevalence of side reactions such as protodeboronation. For ortho-substituted boronic acids, the selection of the base is particularly important. A comparative analysis of commonly used bases is presented below.
| Base | Strength | Key Characteristics |
| K₂CO₃ | Moderate | A common and cost-effective choice. Often used in aqueous solvent mixtures. |
| K₃PO₄ | Strong | Often provides higher yields for challenging substrates, including those prone to protodeboronation. |
| Cs₂CO₃ | Strong | Highly effective but more expensive. Can be beneficial for difficult couplings. |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Generally less effective for Suzuki-Miyaura couplings but can be useful in specific cases to avoid decomposition of sensitive functional groups. |
Solvent System
The choice of solvent is critical for ensuring the solubility of all reaction components and for managing the reaction temperature. A mixture of an organic solvent and water is commonly used, as the water is essential for dissolving the inorganic base.
| Solvent System | Properties |
| Toluene / H₂O | Good for a wide range of substrates. Allows for higher reaction temperatures. |
| Dioxane / H₂O | Often used for challenging couplings. Higher boiling point than THF. |
| 2-Propanol / H₂O | A greener solvent alternative. Can be effective for many couplings. |
| DMF / H₂O | A polar aprotic solvent that can enhance reaction rates but can be difficult to remove. |
Experimental Protocols
General Protocol for Laboratory-Scale Synthesis (1-10 g)
This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1 v/v, 10 volumes relative to aryl bromide)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Scale-Up Synthesis (100 g - 1 kg)
This protocol outlines the key steps for scaling up the synthesis to a kilogram scale in a jacketed reactor.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.1 - 1.3 equiv)
-
Palladium Pre-catalyst (e.g., XPhos-Pd-G3, 0.1 - 0.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (5-10 volumes)
-
Degassed Water (2-4 volumes)
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with the aryl bromide, this compound, and toluene.
-
Inerting: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Base Addition: Prepare a solution of potassium phosphate in degassed water. Add the aqueous base solution to the reactor with good agitation.
-
Catalyst Addition: Add the palladium pre-catalyst to the reactor.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and monitor the progress by HPLC or UPLC until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous layer.
-
Wash the organic layer with an aqueous solution of a palladium scavenger (e.g., L-cysteine) to remove residual palladium.
-
Wash the organic layer with brine.
-
-
Crystallization and Isolation:
-
Concentrate the organic layer under reduced pressure.
-
Add a suitable anti-solvent (e.g., heptane) to induce crystallization.
-
Filter the crystalline product and wash the filter cake with a cold solvent.
-
Dry the product under vacuum at an appropriate temperature.
-
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 3-Fluoro-2-hydroxyphenylboronic acid
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Fluoro-2-hydroxyphenylboronic acid. This substrate presents unique challenges due to the electronic effects of the fluorine atom and potential chelation or side reactions involving the ortho-hydroxy group.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound has a very low or no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of fundamental parameters is the first step. The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be properly degassed before use.[1][2]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1] The ortho-hydroxy group can also promote side reactions.
-
Catalyst Activity: Use a fresh or properly stored palladium catalyst. Pd(0) is the active species; if using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a more robust, air-stable precatalyst like a palladacycle or a Buchwald-type G3 or G4 precatalyst.[1][3]
-
Base and Solvent Quality: Ensure the base is finely powdered and dry, especially for anhydrous reactions.[1] The choice of base and solvent is critical and often interdependent.[1][4]
A logical troubleshooting workflow can help diagnose the issue systematically.
Caption: A workflow for troubleshooting common Suzuki reaction failures.
Q2: I am observing significant protodeboronation (replacement of the -B(OH)₂ group with -H). How can I minimize this?
A2: Protodeboronation is a common side reaction, especially with electron-rich or sensitive boronic acids.[1][5] The presence of a base and a proton source (like water) can accelerate this process.[1][5]
-
Use Milder Bases: Strong bases in aqueous media can promote protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to weaker ones such as K₂CO₃ or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the primary proton source, switching to anhydrous conditions can significantly reduce this side reaction.[1] Use dry solvents and bases.
-
Protecting the Boronic Acid: As a last resort, the boronic acid can be converted to a more stable derivative, such as a pinacol ester or an MIDA boronate, which are more resistant to protodeboronation.
Q3: How do the ortho-hydroxy and meta-fluoro groups on this compound affect the reaction?
A3: The substituents on your boronic acid create a challenging substrate due to both steric and electronic effects.
-
ortho-Hydroxy Group (Steric Hindrance): The hydroxyl group at the ortho position introduces significant steric bulk, which can slow down the crucial transmetalation step in the catalytic cycle.[1][6] This often requires more forcing conditions or specialized catalysts.
-
meta-Fluoro Group (Electronic Effect): The electron-withdrawing nature of the fluorine atom makes the boronic acid less nucleophilic, which can also hinder the transmetalation step.
-
Solution: A stronger base may be needed to activate the boronic acid and facilitate its transfer to the palladium center.[4] There is a trade-off, as stronger bases can increase protodeboronation, so careful screening is essential.
-
The combination of these effects necessitates a careful selection of catalyst, ligand, and base to achieve a good yield.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation.
Q4: What are the recommended starting conditions (catalyst, base, solvent) for this specific boronic acid?
A4: Given the challenging nature of this compound, starting with robust conditions is crucial. Below is a table summarizing recommended starting points for parameter screening. The optimal conditions are highly substrate-dependent and will likely require empirical optimization.[7]
| Parameter | Recommended Starting Conditions | Rationale & Considerations |
| Catalyst | Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3/G4) or Pd₂(dba)₃ | These are highly active and effective for sterically hindered and electron-deficient substrates.[1][3] |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) | Bulky, electron-rich ligands are essential for accelerating the key steps with hindered substrates.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | A stronger base is often required to activate electronically deactivated boronic acids.[4] However, screen weaker bases (K₂CO₃, KF) if protodeboronation is an issue.[1] |
| Solvent | Dioxane/H₂O (e.g., 10:1), Toluene/H₂O, or THF/H₂O | Aprotic solvents with some water are standard. Water helps dissolve the inorganic base and facilitates the reaction.[8][9] The solvent can influence selectivity and reaction rate.[10][11] |
| Temperature | 80–110 °C | Hindered couplings often require higher temperatures to proceed at a reasonable rate.[1] |
| Concentration | 0.1 M to 0.5 M (relative to limiting reagent) | This is a typical concentration range for these reactions.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for the specific substrates used.
-
Reaction Setup: To an oven-dried reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the finely powdered base (2.0–3.0 equiv).[1][8]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is often done by evacuating and backfilling the flask three times.[12]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]
-
Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[1][8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][8]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][8]
Caption: A standard experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. benchchem.com [benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
common side reactions with 3-Fluoro-2-hydroxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-2-hydroxyphenylboronic acid. The following information is designed to help you anticipate and address common challenges in your experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of 2-fluorophenol. This undesired reaction is often promoted by aqueous basic conditions and elevated temperatures. The presence of an ortho-fluoro substituent can accelerate base-catalyzed protodeboronation.[1]
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl (a dimer of 3-fluoro-2-hydroxyphenyl moieties). The presence of oxygen and certain palladium(II) species in the reaction mixture can facilitate this side reaction.[2][3]
-
Oxidation: Arylboronic acids can be susceptible to oxidation, converting the boronic acid to a phenol. While less commonly reported as a major issue in cross-coupling, it can contribute to lower yields.
Q2: How do the fluoro and hydroxyl substituents on the phenylboronic acid affect its reactivity and stability?
A2: The substituents at the ortho and meta positions have significant electronic and steric effects:
-
Ortho-hydroxyl group: The hydroxyl group can potentially act as a directing group in palladium-catalyzed reactions through coordination with the metal center.[4] This can influence the rate and selectivity of the desired reaction. However, it can also complicate reactions if it participates in unwanted side reactions or complexes with the catalyst in an unproductive manner.
-
Meta-fluoro group: The fluorine atom is a strongly electron-withdrawing group, which increases the Lewis acidity of the boronic acid.[5] This can affect the transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, ortho-fluorine substituents have been shown to accelerate protodeboronation under basic conditions.[1]
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes?
A3: Low yields are often attributable to a combination of factors:
-
Protodeboronation of the boronic acid: This is a very common issue with substituted arylboronic acids.[6]
-
Catalyst deactivation: The palladium catalyst may be deactivated by impurities or side reactions.
-
Suboptimal reaction conditions: The choice of base, solvent, temperature, and palladium source is critical for a successful coupling.
-
Poor quality of reagents: The boronic acid may have degraded during storage, or the other reagents may contain impurities.
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This guide addresses specific issues you may encounter when using this compound in Suzuki-Miyaura coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | Protodeboronation of this compound | - Use milder bases (e.g., K₃PO₄, Cs₂CO₃, or KF instead of NaOH or KOH).[7] - Perform the reaction at the lowest effective temperature. - Use anhydrous conditions if possible, or minimize the amount of water. - Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester), which can be more resistant to protodeboronation. |
| Inefficient catalyst system | - Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., SPhos, XPhos, RuPhos). Buchwald-type ligands are often effective for challenging substrates.[8] - Ensure the catalyst and ligand are handled under an inert atmosphere to prevent deactivation. | |
| Reaction conditions not optimized | - Vary the solvent system. Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[3] - Optimize the reaction temperature and time by monitoring the reaction progress using TLC or LC-MS. | |
| Significant formation of homocoupled product | Presence of oxygen in the reaction | - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2] - Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly, as Pd(II) sources can sometimes promote homocoupling.[3] |
| Formation of 2-fluorophenol (protodeboronation product) | Harsh basic conditions | - As mentioned above, switch to milder bases. The pKa of the base can have a significant impact on the rate of protodeboronation. |
| Prolonged reaction times at high temperatures | - Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the boronic acid is exposed to destabilizing conditions. | |
| Inconsistent results | Variable quality of this compound | - Use freshly purchased or properly stored boronic acid. Boronic acids can degrade over time, especially if exposed to air and moisture. - Purity can be checked by NMR or melting point. |
| Moisture or oxygen contamination | - Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of an inert gas. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting a Failed Suzuki-Miyaura Reaction
Caption: A flowchart for troubleshooting common issues in Suzuki-Miyaura reactions.
Potential Side Reaction Pathways for this compound
Caption: Common desired and side reaction pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki-Miyaura Coupling of 3-Fluoro-2-hydroxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Fluoro-2-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The primary focus is on preventing the common side reaction of homocoupling, ensuring high yields of the desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 3,3'-Difluoro-2,2'-dihydroxybiphenyl. This is problematic as it consumes the boronic acid, reduces the yield of the desired product, and complicates purification due to the structural similarity of the byproduct to the target molecule.
Q2: What are the primary causes of homocoupling in my Suzuki-Miyaura reaction?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly an issue at the beginning of the reaction.
Q3: How does the ortho-hydroxy group of this compound affect the reaction?
A3: The ortho-hydroxy group can have both beneficial and detrimental effects. It can chelate to the palladium center, potentially influencing the rate and selectivity of the reaction. However, it can also increase the propensity for side reactions, including protodeboronation (loss of the boronic acid group) and homocoupling, if the reaction conditions are not carefully optimized.
Q4: How can I effectively remove dissolved oxygen from my reaction mixture?
A4: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen.
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.
Q5: Can the choice of catalyst, ligand, or base influence the extent of homocoupling?
A5: Absolutely. The selection of the palladium source, ligand, and base is critical in minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended. These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle, disfavoring the pathways that lead to homocoupling.
-
Base: The choice of base is crucial for activating the boronic acid. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOtBu, which can sometimes promote side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Significant formation of homocoupled byproduct | 1. Presence of dissolved oxygen. | 1. Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| 2. Use of a Pd(II) precatalyst. | 2. Switch to a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that efficiently generates the active Pd(0) species. | |
| 3. Suboptimal choice of ligand. | 3. Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which can accelerate the desired cross-coupling over homocoupling.[2] | |
| Low yield of the desired cross-coupled product | 1. Inefficient catalyst turnover. | 1. Ensure the purity of all reagents and the dryness of the solvent. |
| 2. Catalyst deactivation. | 2. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition. | |
| 3. Incomplete reaction. | 3. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary. | |
| Difficult purification of the final product | 1. Co-elution of the desired product with the homocoupled byproduct. | 1. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. |
| Protodeboronation (loss of the boronic acid group) | 1. Presence of excess water or protic solvents. | 1. Use anhydrous solvents and ensure the base is dry. |
| 2. High reaction temperature. | 2. Lower the reaction temperature and monitor the reaction progress over a longer period. |
Data Presentation: Catalyst and Ligand Performance
While specific quantitative data for the homocoupling of this compound is not extensively published, the following tables provide a comparison of catalyst and ligand performance in Suzuki-Miyaura couplings of structurally related and challenging substrates. This data can guide the selection of optimal conditions for your reaction.
Table 1: Comparison of Palladium Precatalysts for the Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid [3]
| Precatalyst | Ligand | Base | Solvent | Yield (%) |
| Pd(OAc)₂ | XPhos | K₂CO₃ | MeOH/THF | 44 |
| Pd(allyl)Cl]₂ | XPhos | K₂CO₃ | MeOH/THF | 84 |
| XPhos Pd G2 | - | K₂CO₃ | MeOH/THF | 95 |
| XPhos Pd G3 | - | K₂CO₃ | MeOH/THF | 98 |
This table illustrates the superior performance of well-defined precatalysts (G2 and G3) compared to in-situ generated catalysts from Pd(OAc)₂.
Table 2: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of 5-bromonicotinic acid with Phenylboronic acid [4]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 18 | 75 |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 92 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 88 |
This table highlights how the choice of catalyst and ligand can significantly impact reaction time and yield for a challenging heterocyclic substrate.
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound to Minimize Homocoupling
This protocol is a general starting point and may require optimization for specific aryl halides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, if not using a precatalyst, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, finely powdered and dried, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 8-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Competing pathways of Suzuki-Miyaura cross-coupling and homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
addressing steric hindrance in reactions with 3-Fluoro-2-hydroxyphenylboronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with reactions involving 3-Fluoro-2-hydroxyphenylboronic acid, with a specific focus on overcoming steric hindrance in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting consistently low yields in my Suzuki-Miyaura coupling reaction using this compound?
Low yields are a common challenge when using this substrate due to significant steric hindrance. The presence of two substituents (ortho-fluoro and ortho-hydroxyl) adjacent to the boronic acid group impedes key steps in the catalytic cycle.[1] Specifically, the steric bulk can slow down the transmetalation and reductive elimination steps, leading to incomplete conversion and the formation of side products.[1][2]
Q2: How do the ortho-fluoro and ortho-hydroxyl groups specifically interfere with the reaction?
The interference is twofold:
-
Steric Hindrance: The bulky groups physically block the palladium catalyst from easily accessing the reaction site, which is necessary for efficient transmetalation (the transfer of the aryl group from boron to palladium).[3] This congestion also complicates the final reductive elimination step where the new C-C bond is formed.[1]
-
Electronic Effects & Side Reactions: The ortho-hydroxyl group can interact with the palladium center or participate in side reactions. While sometimes beneficial, it can also lead to catalyst inhibition or the formation of unwanted byproducts. The hydroxyl group's acidity also requires careful selection of a compatible base. Furthermore, aryl boronic acids with ortho neighboring groups can potentially form cyclic structures, which may affect their reactivity.[4]
Q3: What are the most effective palladium catalysts and ligands for overcoming this steric hindrance?
Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[2] The key is to use a catalyst system with bulky, electron-rich ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[2]
-
Bulky Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are excellent choices as they are designed to facilitate reactions with hindered substrates.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: These ligands have demonstrated high efficiency in forming even tetra-ortho-substituted biaryls due to their strong σ-donor properties and steric bulk.[5]
-
Specialized Ligands: For particularly challenging couplings, ligands like BI-DIME and AntPhos have been developed and shown to be effective.[3][6][7]
Q4: How does the choice of base and solvent impact these sterically hindered couplings?
Base and solvent selection is critical and can be the difference between a failed reaction and a high yield.
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species required for transmetalation.[8][9] For hindered systems, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] In some cases, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary to achieve high yields.[5]
-
Solvent: The solvent must be able to dissolve the reagents and stabilize the catalytic species. Anhydrous, degassed solvents are crucial to prevent side reactions. Common choices include dioxane, THF, and toluene, often with a small amount of water, which can be beneficial when using phosphate or carbonate bases.[2][10]
Q5: My reaction is still failing. Should I consider alternatives to the boronic acid?
Yes. If protodeboronation (cleavage of the C-B bond) is a suspected side reaction, switching to a more robust boron reagent is a common strategy.[1]
-
Pinacol Esters (Bpin): These are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.
-
Trifluoroborate Salts (BF₃K): Potassium aryltrifluoroborates are highly stable, crystalline solids that are often easier to handle and purify. They are less susceptible to protodeboronation compared to boronic acids.[11]
-
MIDA Boronates: These are exceptionally stable derivatives that slowly release the boronic acid under the reaction conditions, which can be advantageous for complex couplings.[11]
Troubleshooting Guide for Hindered Couplings
| Problem | Probable Cause(s) | Recommended Solutions |
| Low or No Product Formation | 1. Ineffective Catalyst/Ligand: The catalyst system is not active enough to overcome the steric barrier. 2. Incorrect Base/Solvent: The combination is not optimal for activating the boronic acid or for solubility. 3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier of the sterically demanding steps. | 1. Switch to a more active catalyst system. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[2][5] 2. Screen different bases and solvents. Start with K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or THF, potentially with a small amount of water.[2] 3. Increase the reaction temperature. Reactions involving hindered substrates often require higher temperatures (e.g., 80-110 °C) or microwave irradiation to proceed efficiently.[8][12] |
| Significant Homocoupling Byproduct | 1. Presence of Oxygen: Oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid.[1][13] 2. Inefficient Catalyst Reduction: If using a Pd(II) precatalyst, it may not be reducing efficiently to the active Pd(0) species. | 1. Ensure rigorous degassing of all solvents and reagents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) for an extended period.[10][14] 2. Use a robust, air-stable Pd(0) source or a precatalyst known for efficient in situ reduction. Adding a small amount of an extra phosphine ligand can sometimes help prevent catalyst decomposition.[14] |
| Protodeboronation (Loss of Boron Group) | 1. Harsh Basic Conditions: Strong aqueous bases can promote the cleavage of the carbon-boron bond.[1] 2. Excess Water: Water can facilitate the protodeboronation pathway.[1] 3. High Temperatures & Long Reaction Times: Prolonged exposure to heat can increase the rate of this side reaction. | 1. Use milder bases like K₂CO₃ or KF.[1][15] 2. Run the reaction under anhydrous conditions if possible. 3. Switch to a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt (BF₃K).[8][11] |
Recommended Reaction Parameters for Sterically Hindered Suzuki Coupling
The following table summarizes starting conditions that have proven effective for challenging, sterically hindered Suzuki-Miyaura coupling reactions. Optimization will likely be required for your specific substrates.
| Parameter | Recommendation | Rationale & Comments |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (e.g., XPhos Pd G3) | Precatalysts are often more air-stable and provide more consistent results.[13] Standard Pd(PPh₃)₄ is often ineffective.[2] |
| Ligand | Buchwald Ligands: SPhos, XPhos, RuPhos NHC Ligands: IPr, SIPr | These provide the necessary steric bulk and electron density to promote the difficult oxidative addition and reductive elimination steps.[2][5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK | K₃PO₄ and Cs₂CO₃ are excellent starting points.[2] Stronger bases like t-BuOK may be needed for very challenging couplings.[5] |
| Solvent | Dioxane, THF, Toluene (often with 5-10% H₂O) | The choice of solvent affects solubility and reaction rate. The presence of some water can be beneficial with phosphate/carbonate bases.[2] Ensure all solvents are thoroughly degassed. |
| Temperature | 80 - 110 °C (Conventional Heating) 100 - 150 °C (Microwave) | Higher temperatures are generally required to overcome the steric barrier.[8][12] Microwave irradiation can dramatically reduce reaction times.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-mediated side reactions like homocoupling and catalyst decomposition.[13] |
Generalized Experimental Protocol
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction with this compound and a sterically hindered aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.5 equiv)
-
Solvent (e.g., Dioxane/H₂O 10:1, degassed)
Procedure:
-
Vessel Preparation: Add the aryl bromide, this compound, and finely powdered K₃PO₄ to an oven-dried reaction vial or flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with argon or nitrogen. This is a critical step; evacuate and backfill with inert gas at least three times.[14]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine when the starting material has been consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired product.
Visual Guides
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding, sterically hindered Suzuki couplings.
Suzuki-Miyaura Catalytic Cycle & Steric Hindrance
Caption: The Suzuki catalytic cycle, highlighting steps impacted by steric hindrance.
Key Parameter Interdependence
Caption: Interdependence of key reaction parameters for overcoming steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Ortho-Substituted Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting for low yields in Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter when working with ortho-substituted boronic acids and provides actionable solutions.
Q1: I am observing very low or no conversion in my Suzuki coupling with an ortho-substituted boronic acid. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion with sterically hindered substrates is a common challenge in Suzuki-Miyaura couplings. The primary bottleneck is often the steric hindrance impeding key steps in the catalytic cycle.[1][2]
Potential Causes:
-
Steric Hindrance: The bulky ortho-substituents on the boronic acid and/or the aryl halide can significantly slow down the transmetalation and reductive elimination steps.[1][3]
-
Inefficient Catalyst System: Standard palladium catalysts, such as Pd(PPh₃)₄, are often ineffective for sterically demanding couplings.[4]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and can dramatically influence the reaction outcome.[5]
-
Catalyst Deactivation: The palladium catalyst may not be in its active Pd(0) state or can be deactivated by impurities or coordinating functional groups on the substrates.[4]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low conversion in hindered Suzuki couplings.
Q2: I suspect protodeboronation is a major side reaction, consuming my ortho-substituted boronic acid. How can I minimize it?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a frequent side reaction, particularly with electron-rich or heteroaromatic boronic acids and under forcing reaction conditions.[6][7]
Strategies to Mitigate Protodeboronation:
-
Choice of Base: Use milder bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[7][8] Strong bases can accelerate this side reaction.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for protodeboronation.[8] Using anhydrous solvents and bases can be beneficial.
-
Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[8][9]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[8] However, this must be balanced with the need for sufficient energy to overcome the steric barrier of the main reaction.
-
Catalyst Choice: Highly active catalyst systems that promote rapid catalytic turnover can outcompete the slower protodeboronation pathway.[6]
Q3: My reaction is sluggish, and I'm still getting a low yield despite using a modern catalyst system. What specific ligands and bases are recommended for tetra-ortho-substituted biaryl synthesis?
A3: The synthesis of tetra-ortho-substituted biaryls is one of the most challenging applications of the Suzuki-Miyaura coupling. Success hinges on using a highly active and sterically accommodating catalyst system.
Recommendations:
-
Bulky, Electron-Rich Ligands: These are essential for promoting both the oxidative addition and the difficult reductive elimination steps.[1] Buchwald-type biarylphosphine ligands are highly effective. For extremely hindered couplings, specialized ligands may be required.[5]
-
Strong, Non-Nucleophilic Bases: A robust base is needed to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is often a reliable choice.[1]
-
High Temperatures: These reactions often require elevated temperatures (e.g., 110 °C) to proceed at a reasonable rate.[1]
Data Presentation: Condition Screening for Hindered Couplings
The following table summarizes example conditions for successful Suzuki-Miyaura couplings involving sterically hindered substrates, compiled from various literature sources.
| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Bromo-2,6-dimethylbenzene | 2-Isopropylphenylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 94 |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 (0.05 mol%) | K₂CO₃ | iPrOH/H₂O | 60 | 95 |
| ortho-bromoaniline derivative | Benzyl boronic ester | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 95 |
| 2-Chloro-m-xylene | 2-Tolylboronic acid | [Pd(TFA)(κ²N,C-C₆H₄CH₂NMe₂)(PCy₃)] | Cs₂CO₃ | Dioxane | 100 | >99 (conv.) |
| 4-Chlorobenzonitrile | 2-Furanboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
Data compiled from references[1][3][10][11]. This table is for illustrative purposes; optimal conditions will vary with specific substrates.
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
ortho-Substituted boronic acid or ester (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve 0.1-0.5 M concentration)
Procedure:
-
Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, ortho-substituted boronic acid, base, and palladium precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting steps impacted by steric hindrance.
Logical Relationship of Reaction Components for Hindered Couplings
Caption: Key components influencing the success of sterically hindered Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
minimizing protodeboronation of 3-Fluoro-2-hydroxyphenylboronic acid
Welcome to the technical support center for 3-Fluoro-2-hydroxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing protodeboronation, a common side reaction, during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-fluorophenol as a byproduct and loss of your starting material.[1] This reaction is particularly prevalent with electron-rich arylboronic acids, and those with ortho-substituents, such as the hydroxyl and fluoro groups in this compound. The reaction is often accelerated under the basic and heated conditions typically required for Suzuki-Miyaura coupling reactions.
Q2: What factors make this compound particularly susceptible to protodeboronation?
A2: Several factors contribute to the susceptibility of this compound to protodeboronation:
-
Electron-donating hydroxyl group: The ortho-hydroxyl group increases the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonation.
-
Ortho-substituents: The presence of both a fluoro and a hydroxyl group in the ortho positions can lead to steric and electronic effects that facilitate the cleavage of the C-B bond.
-
Reaction Conditions: Basic conditions, often required for the transmetalation step in Suzuki-Miyaura coupling, promote the formation of the more reactive boronate species, which is more prone to protodeboronation.[1] High reaction temperatures can also accelerate this undesired pathway.
-
Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the boronic acid moiety. While this can influence the compound's reactivity, its precise effect on the rate of protodeboronation is complex and can be condition-dependent.
Q3: What are the main strategies to minimize protodeboronation?
A3: The key strategies revolve around three main areas:
-
Optimization of Reaction Conditions: This includes using milder bases, lower reaction temperatures, and careful control of the solvent system.
-
Modification of the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, can significantly reduce protodeboronation.[1]
-
Use of Advanced Catalytic Systems: Employing highly active palladium catalysts and ligands can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.
Troubleshooting Guide
This guide provides specific troubleshooting steps for common issues encountered when using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 2-fluorophenol. | High rate of protodeboronation. | 1. Lower the reaction temperature: Try running the reaction at a lower temperature (e.g., 60-80 °C) to slow down the rate of protodeboronation. 2. Use a milder base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. 3. Use a boronic ester derivative: Convert the boronic acid to its pinacol or MIDA boronate ester. MIDA esters are particularly stable and offer a slow release of the boronic acid.[2] 4. Employ a highly active catalyst: Use a catalyst system known for high turnover rates, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos). |
| Inconsistent reaction yields between batches. | Variability in the quality of the boronic acid, or inconsistent reaction setup. | 1. Ensure high purity of the boronic acid: Use freshly purchased or properly stored this compound. 2. Maintain an inert atmosphere: Thoroughly degas all solvents and ensure the reaction is set up and run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. 3. Use anhydrous solvents: While a small amount of water can be beneficial in some Suzuki couplings, excess water can be a proton source for protodeboronation. Using anhydrous solvents can be advantageous. |
| Formation of homocoupling byproducts (biphenyls from the boronic acid). | Presence of oxygen or certain palladium species in the reaction mixture. | 1. Thorough degassing: Ensure all solvents and the reaction vessel are rigorously degassed. 2. Use a Pd(0) pre-catalyst: Start with a Pd(0) catalyst source or ensure that a Pd(II) pre-catalyst is efficiently reduced to Pd(0) at the beginning of the reaction. |
| Difficulty in separating the desired product from the 2-fluorophenol byproduct. | Similar polarities of the product and byproduct. | Optimize the reaction to minimize the formation of the byproduct. If separation is still challenging, consider derivatizing the phenolic byproduct to alter its polarity before chromatography. |
Data Presentation
The choice of base can significantly impact the extent of protodeboronation. The following table provides a qualitative comparison of common bases used in Suzuki-Miyaura coupling and their general propensity to promote protodeboronation.
| Base | Strength | Propensity to Promote Protodeboronation | Typical Conditions |
| NaOH, KOH | Strong | High | Aqueous/organic mixtures |
| K₂CO₃, Na₂CO₃ | Moderate | Moderate | Aqueous/organic mixtures |
| K₃PO₄ | Moderate | Low to Moderate | Often used in organic solvents |
| Cs₂CO₃ | Moderate | Low to Moderate | Effective in a variety of solvents |
| CsF | Mild | Low | Anhydrous conditions |
Experimental Protocols
The following are detailed experimental protocols that serve as a starting point for minimizing protodeboronation. Optimization for specific substrates is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling with Optimized Base and Temperature
This protocol is designed for users who wish to use the boronic acid directly.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
K₃PO₄ (2.0-3.0 equiv, finely ground and dried)
-
Pd₂(dba)₃ (1-2 mol%)
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SPhos (2-4 mol%)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide, this compound, and K₃PO₄.
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining degassed solvent via syringe.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Workup: Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Protocol 2: Using a MIDA Boronate Ester for Slow Release
This protocol is recommended for particularly challenging substrates where protodeboronation is severe.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound MIDA ester (1.2 equiv)
-
K₃PO₄ (3.0 equiv)
-
Pd(OAc)₂ (2 mol%)
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SPhos (4 mol%)
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Degassed 1,4-Dioxane/Water (10:1)
Procedure:
-
To a reaction vial, add the aryl halide, this compound MIDA ester, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vial and evacuate and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by LC-MS. Note that the slow release of the boronic acid may require longer reaction times.
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Follow the workup and purification procedure outlined in Protocol 1.
Visualizations
The following diagrams illustrate key concepts and workflows related to minimizing protodeboronation.
Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.
Caption: A logical workflow for troubleshooting protodeboronation.
Caption: Decision tree for selecting the appropriate boron reagent.
References
Technical Support Center: 3-Fluoro-2-hydroxyphenylboronic Acid Coupling Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-2-hydroxyphenylboronic acid in cross-coupling reactions. The guidance focuses on the critical role of reaction temperature in achieving successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions involving this compound?
A1: While the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent, a general starting point for Suzuki-Miyaura couplings is between 80-110 °C.[1] For a reactive aryl halide, starting at the lower end of this range (e.g., 80 °C) is advisable. If the reaction is sluggish or incomplete, the temperature can be gradually increased. However, excessively high temperatures can lead to catalyst decomposition and increased side product formation.[1][2]
Q2: I am observing low to no product formation. Could the reaction temperature be the issue?
A2: Yes, an inadequate reaction temperature is a common cause of low or no product formation. The oxidative addition of the aryl halide to the palladium(0) catalyst and the subsequent transmetalation step are often temperature-dependent. If you suspect the temperature is too low, consider incrementally increasing it. However, ensure your catalyst is stable at higher temperatures. Some catalyst systems may decompose at elevated temperatures, leading to a drop in yield.[2] It is also crucial to ensure that other reaction parameters, such as the choice of base, solvent, and catalyst/ligand system, are appropriate for the coupling partners.[3]
Q3: My reaction is producing significant side products. How can I minimize these by adjusting the temperature?
A3: The formation of side products can be influenced by reaction temperature. Two common side reactions are:
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. Boronic acids, particularly those with electron-withdrawing groups, can be prone to this side reaction, which can be exacerbated by high temperatures and the presence of aqueous bases.[3][4] If you observe significant protodeboronation, consider running the reaction at a lower temperature for a longer duration.[3]
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Homocoupling: The self-coupling of the boronic acid can be promoted by high temperatures and the presence of oxygen or palladium(II) species.[3] Ensuring the reaction is thoroughly degassed and running the reaction at the lowest effective temperature can help minimize homocoupling.[3]
Q4: Can the 2-hydroxy group on the phenylboronic acid influence the reaction at different temperatures?
A4: The 2-hydroxy group can potentially coordinate to the palladium center, which may influence the catalytic cycle. This coordination could either be beneficial, by facilitating the transmetalation step, or detrimental, by inhibiting catalyst activity. The effect of this coordination can be temperature-dependent. At higher temperatures, the lability of this coordination may change, potentially altering the reaction rate and selectivity. Careful optimization of the reaction temperature is therefore particularly important for this substrate.
Q5: Are there more stable alternatives to this compound that might be less sensitive to temperature?
A5: Yes, if you are facing issues with the stability of the boronic acid, especially at elevated temperatures, consider using more robust boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[3][4] These alternatives are often more stable and less prone to side reactions like protodeboronation.[3][4]
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Recommended Action |
| Low or No Conversion | Reaction temperature is too low to overcome the activation energy. | Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS. Be mindful of the catalyst's thermal stability. |
| Catalyst decomposition at excessively high temperatures. | If yield decreases at higher temperatures, try running the reaction at a lower temperature for a longer period.[1] | |
| Significant Protodeboronation | High temperature accelerating the decomposition of the boronic acid. | Lower the reaction temperature and extend the reaction time.[3] Consider using a more stable boronic acid surrogate like a pinacol ester or a trifluoroborate salt.[3] |
| Formation of Homocoupling Byproducts | High temperature promoting the self-coupling of the boronic acid. | Lower the reaction temperature. Ensure rigorous degassing of all solvents and reagents to remove oxygen.[3] |
| Complex Mixture of Byproducts | High temperature leading to non-specific decomposition pathways. | Lower the reaction temperature to improve reaction selectivity.[3] Screen different bases and solvent systems that may allow for lower reaction temperatures.[3] |
| Reaction Stalls After Initial Conversion | Catalyst deactivation over time at elevated temperatures. | Try a lower reaction temperature with a longer reaction time. Consider using a more robust catalyst/ligand system designed for challenging substrates. |
Quantitative Data Summary
| Reaction Temperature (°C) | Expected Product Yield (%) | Potential Observations & Remarks |
| Room Temperature | < 10% | Reaction is typically too sluggish at ambient temperature. |
| 60 | 20 - 40% | Some product formation may be observed, but the reaction is likely to be slow and incomplete. |
| 80 | 60 - 80% | A good starting temperature for optimization. Reaction should proceed at a reasonable rate. |
| 100 | 80 - 95% | Often near optimal for many Suzuki couplings, leading to high yields in a shorter time. |
| 120 | 70 - 90% | Potential for decreased yield due to catalyst decomposition or increased side product formation (protodeboronation, homocoupling). |
Note: These are generalized estimates. Actual yields will vary significantly based on the specific reaction partners, catalyst, ligand, base, and solvent used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific substrates.
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Reagent Preparation: To a dry reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
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Degassing: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. Alternatively, use several freeze-pump-thaw cycles to ensure the removal of oxygen.
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Solvent Addition: Add the degassed solvent (e.g., dioxane/water, toluene/water, DMF/water) via syringe.
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Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key temperature-influenced steps.
References
Technical Support Center: Reactions Involving 3-Fluoro-2-hydroxyphenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 3-Fluoro-2-hydroxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my cross-coupling reaction with this compound?
A1: Low yields with this substrate can stem from several factors related to its specific structure. The primary culprits are often catalyst deactivation and substrate instability. The ortho-hydroxyl group can coordinate to the palladium catalyst, potentially leading to inactive species. Additionally, the boronic acid itself can be prone to decomposition under basic reaction conditions, a process known as protodeboronation.
Q2: What are the primary pathways for catalyst deactivation when using this compound?
A2: The main deactivation pathways are believed to be:
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Catalyst Poisoning/Inhibition: The lone pair of electrons on the oxygen of the ortho-hydroxyl group can coordinate to the palladium center. This can form stable, catalytically inactive palladacycles or simply block the active site, preventing the catalytic cycle from proceeding.
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Protodeboronation of the Substrate: Under basic conditions, especially in the presence of water and at elevated temperatures, this compound can undergo protodeboronation. This reaction replaces the boronic acid group with a hydrogen atom, consuming your starting material and reducing the overall yield. Electron-withdrawing groups like fluorine can sometimes influence the rate of this process.
Q3: Can the fluorine atom on the phenyl ring cause any specific issues?
A3: The fluorine atom is an electron-withdrawing group. This can impact the electronic properties of the phenyl ring and the Lewis acidity of the boronic acid. While this can sometimes be beneficial for transmetalation, it may also affect the rate of protodeboronation.[1] In some cases, highly fluorinated phenylboronic acids have shown increased rates of decomposition.[1]
Q4: How can I monitor the reaction to diagnose the problem?
A4: Regular monitoring of your reaction by techniques like TLC, LC-MS, or GC-MS is crucial. Look for the disappearance of your starting materials and the appearance of your desired product. Also, be vigilant for the formation of a key byproduct: 2-fluorophenol. The presence of 2-fluorophenol is a strong indicator that protodeboronation is a significant competing side reaction.
Q5: Are there alternative forms of the boronic acid I can use to improve stability?
A5: Yes, converting the boronic acid to a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt can enhance its stability and reduce the rate of protodeboronation. These derivatives often release the active boronic acid slowly into the reaction mixture, maintaining a low concentration that favors the desired cross-coupling over decomposition.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| Catalyst Inhibition by Hydroxyl Group | Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands can promote the desired reductive elimination step and disfavor the formation of stable, inactive palladium-phenoxide complexes. |
| Base Selection: A weaker base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) may be less likely to deprotonate the hydroxyl group and facilitate catalyst inhibition. Stronger bases like alkoxides should be used with caution. | |
| Protodeboronation | Anhydrous Conditions: Use anhydrous solvents and reagents to minimize this water-mediated side reaction.[2] |
| Use of Boronic Esters/Trifluoroborates: Convert the boronic acid to a more stable derivative (e.g., pinacol ester) to suppress premature decomposition. | |
| Lower Reaction Temperature: If possible, running the reaction at a lower temperature can decrease the rate of protodeboronation.[3] | |
| Poor Catalyst Activity | Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald palladacycle) to ensure the efficient generation of the active Pd(0) species. |
| Degassing: Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. |
Issue 2: Reaction Stalls After Initial Conversion
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| Gradual Catalyst Deactivation | Incremental Substrate Addition: Adding the this compound portion-wise can help maintain a low concentration, potentially reducing the rate of catalyst poisoning. |
| Higher Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary to drive the reaction to completion. | |
| Incomplete Transmetalation | Solvent System: The choice of solvent can be critical. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Sometimes a co-solvent of water is necessary, but this must be balanced with the risk of protodeboronation. |
| Base Strength: Ensure the base is strong enough to facilitate the formation of the boronate, which is the active species in transmetalation. A screen of different bases may be necessary. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents & Equipment:
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This compound (1.2 - 1.5 equivalents)
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Aryl bromide (1.0 equivalent)
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Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
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Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)
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Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
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Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
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Schlenk flask or reaction vial with a stir bar
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, base, and palladium pre-catalyst.
-
Add the degassed solvent via syringe.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
Caption: Potential deactivation pathways in reactions with this compound.
Caption: Troubleshooting workflow for low-yield reactions.
References
Technical Support Center: Purification of Products from 3-Fluoro-2-hydroxyphenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 3-Fluoro-2-hydroxyphenylboronic acid, a common reagent in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound?
A1: The most prevalent impurities include unreacted this compound, homocoupled biaryl byproducts (from the coupling of two boronic acid molecules), residual palladium catalyst, and inorganic salts from the base used in the reaction. The presence of oxygen can increase the formation of homocoupling byproducts.[1][2]
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: An effective method is to perform a basic aqueous wash. By treating the crude product with a mild aqueous base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which can then be separated into the aqueous layer during a liquid-liquid extraction.[1]
Q3: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A3: Separating compounds with similar polarities is a common challenge in purifying Suzuki coupling products. Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation. If your product is a solid, recrystallization from a carefully selected solvent system can be a highly effective purification method.[1]
Q4: Why is it critical to remove the palladium catalyst, and what are the best methods to do so?
A4: For pharmaceutical applications, removing trace palladium to parts-per-million (ppm) levels is essential due to its potential toxicity and to meet regulatory requirements. Common methods include filtration of the reaction mixture through celite to remove heterogeneous catalysts or using metal scavengers for homogeneous catalysts. Metal scavengers are materials like functionalized silica or polymers that selectively bind to the metal, allowing it to be removed by filtration.
Q5: My product, a fluorinated biaryl, is proving difficult to crystallize. What can I do?
A5: The presence of fluorine can lead to unique intermolecular interactions that may inhibit crystallization. A systematic approach to solvent screening is recommended.[3] Trying a two-solvent recrystallization system can be effective. In this technique, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until the solution becomes cloudy, inducing crystallization upon cooling.[4] Common solvent pairs to try include ethanol-water, hexane-ethyl acetate, and toluene-hexane.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from this compound reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield after purification | 1. Incomplete reaction: The reaction may not have gone to completion, leaving a high concentration of starting materials. 2. Product loss during workup: The product may have some water solubility, especially given the hydroxyl group, leading to loss during aqueous extraction. 3. Decomposition on silica gel: The phenolic hydroxyl group can sometimes interact strongly with silica gel, leading to product degradation or retention on the column. | 1. Monitor the reaction closely: Use TLC or LC-MS to ensure the reaction has reached completion before beginning the workup. 2. Modify the extraction: Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the organic product. Use a less polar extraction solvent. 3. Deactivate the silica gel: Treat the silica gel with a small amount of a polar solvent like triethylamine in the eluent to neutralize acidic sites. Alternatively, use a different stationary phase like neutral alumina. |
| Product co-elutes with impurities during column chromatography | 1. Inappropriate solvent system: The chosen eluent may not have the optimal polarity to resolve the product from closely eluting impurities. 2. Overloaded column: Too much crude material was loaded onto the column, exceeding its separation capacity. | 1. Optimize the solvent system: Systematically screen different solvent mixtures using TLC. A shallow gradient of a more polar solvent into a less polar solvent often improves separation. 2. Reduce the sample load: Use a larger column or reduce the amount of material being purified in a single run. |
| High levels of palladium in the final product | 1. Inefficient removal by standard filtration: Homogeneous palladium catalysts can pass through standard filter paper or celite. 2. Inadequate scavenging: The chosen palladium scavenger may not be effective for the specific palladium species in the reaction mixture, or the treatment time may be insufficient. | 1. Use a dedicated palladium scavenger: Treat the organic solution of the crude product with a commercially available palladium scavenger. Stirring overnight at room temperature is often sufficient. 2. Test different scavengers: If one scavenger is ineffective, try another with a different functional group (e.g., thiol-based vs. amine-based). |
| Oily product that will not crystallize | 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Product is an oil at room temperature: The melting point of the compound may be below room temperature. | 1. Re-purify the oil: Attempt further purification by column chromatography to remove any remaining impurities. 2. Confirm the product's nature: If the product is indeed an oil, purification by chromatography is the most appropriate method. |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
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Cool the reaction mixture: Allow the reaction mixture to cool to room temperature.
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Dilute the mixture: Add an organic solvent such as ethyl acetate or dichloromethane to dilute the reaction mixture.
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Aqueous wash: Transfer the diluted mixture to a separatory funnel and wash with water or brine. To remove unreacted boronic acid, a wash with a mild aqueous base (e.g., 1 M NaHCO₃) can be performed.
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Separate the layers: Allow the layers to separate and collect the organic layer.
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Back-extract the aqueous layer: Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.
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Combine and dry: Combine all organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter and concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
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Prepare the column: Pack a glass column with silica gel or another appropriate stationary phase as a slurry in a non-polar solvent (e.g., hexane).
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Prepare the sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").
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Load the sample: Carefully load the prepared sample onto the top of the column.
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Elute the column: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if a gradient elution is used.
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Collect fractions: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
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Combine and concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified compound.
Protocol 3: Purification by Recrystallization (Two-Solvent Method)
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Dissolve the crude product: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a hot "good" solvent (a solvent in which the compound is highly soluble at elevated temperatures).
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Add the "poor" solvent: While the solution is still hot, add a "poor" solvent (a solvent in which the compound is sparingly soluble) dropwise until the solution becomes persistently cloudy.
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Re-clarify the solution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
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Cool the solution: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolate the crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
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Dry the crystals: Dry the purified crystals under vacuum.[4]
Data Presentation
Table 1: Representative Solvent Systems for Column Chromatography of Biaryl Products
| Product Polarity | Typical Solvent System (v/v) | Notes |
| Non-polar | Hexane / Ethyl Acetate (9:1 to 1:1) | A common starting point for many biaryl compounds. |
| Intermediate Polarity | Dichloromethane / Methanol (99:1 to 95:5) | Useful for products with moderate polarity. |
| Polar | Ethyl Acetate / Methanol (98:2 to 90:10) | Suitable for more polar compounds, such as those with free hydroxyl groups. |
Table 2: Common Recrystallization Solvent Pairs for Biaryl Compounds
| Good Solvent | Poor Solvent | Typical Applications |
| Ethanol | Water | For moderately polar compounds.[5][6] |
| Ethyl Acetate | Hexane | A versatile system for a wide range of polarities.[5] |
| Toluene | Hexane | Effective for less polar, aromatic compounds.[5] |
| Dichloromethane | Hexane | Useful for compounds that are highly soluble in chlorinated solvents. |
Visualizations
Diagram 1: General Purification Workflow
Caption: A typical workflow for the purification of Suzuki-Miyaura coupling products.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low product yields during purification.
References
Technical Support Center: Work-up Procedures for Suzuki Reactions with Polar Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the work-up and purification of Suzuki reactions involving polar boronic acids.
Troubleshooting Guide
Problem: Low or no product yield after work-up.
| Possible Cause | Troubleshooting Steps |
| Product loss during aqueous extraction | Highly polar products may have significant water solubility. To minimize this, saturate the aqueous layer with NaCl (brine) before extraction. If the product is still lost, consider alternative work-up procedures that avoid aqueous extraction, such as direct filtration through a plug of silica or Celite followed by chromatography. |
| Product degradation on silica gel | Polar compounds, especially those with acidic or basic functional groups, can streak or decompose on standard silica gel. Consider using deactivated silica (e.g., with triethylamine), neutral alumina, or switching to a different purification technique like reverse-phase chromatography. |
| Incomplete reaction | Before beginning the work-up, ensure the reaction has gone to completion using a suitable monitoring technique like TLC or LC-MS. If the reaction is incomplete, troubleshoot the reaction conditions (catalyst, base, solvent, temperature) before attempting purification. |
Problem: Difficulty separating the product from polar starting materials or byproducts.
| Possible Cause | Troubleshooting Steps |
| Co-elution of product and boronic acid | If the product and the polar boronic acid have similar polarities, separation by normal-phase chromatography can be challenging. An acid-base extraction is often effective. Treat the reaction mixture with an aqueous base (e.g., 1M NaOH) to form the water-soluble boronate salt, which can then be separated from the organic layer containing the product.[1] |
| Presence of highly polar impurities | For very polar impurities that are difficult to remove by standard chromatography, consider using specialized techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or employing scavenger resins. |
| Formation of emulsions during extraction | Emulsions are common when dealing with polar compounds and biphasic solvent systems. To break up emulsions, try adding brine, gently swirling instead of vigorous shaking, or filtering the mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for a Suzuki reaction with a polar boronic acid?
A1: A typical work-up begins with cooling the reaction mixture to room temperature and filtering it through a pad of Celite to remove the palladium catalyst.[2] The filtrate is then typically subjected to an aqueous extraction to remove inorganic salts and highly water-soluble impurities. However, for polar products, this standard procedure may need to be modified to prevent product loss.
Q2: My product is soluble in water. How can I extract it from the aqueous layer?
A2: If your product has some organic solubility, you can improve extraction efficiency by using a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Performing multiple extractions with smaller volumes of the organic solvent is also more effective than a single extraction with a large volume. Saturating the aqueous layer with sodium chloride can also decrease the polarity of the aqueous phase and drive your product into the organic layer.
Q3: How can I remove unreacted polar boronic acid from my product?
A3: An acid-base extraction is a highly effective method. By washing the organic reaction mixture with an aqueous basic solution (e.g., 1M NaOH or K₂CO₃), the acidic boronic acid will be converted to its corresponding boronate salt, which is soluble in the aqueous layer and can be easily separated.[1]
Q4: Normal-phase silica gel chromatography is not working for my polar product. What are my alternatives?
A4: For highly polar compounds, several alternative chromatographic techniques can be employed:
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Reverse-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (typically water/acetonitrile or water/methanol mixtures). Polar compounds are less retained and elute earlier.[3]
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. This is particularly useful for separating very polar compounds that are not retained in reverse-phase chromatography.
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Neutral Alumina Chromatography: Alumina is a good alternative to silica for the purification of basic compounds or other molecules that are sensitive to the acidic nature of silica gel.
Q5: What are scavenger resins and how can they be used in the purification of Suzuki coupling products?
A5: Scavenger resins are functionalized solid supports that selectively bind to certain types of molecules. For removing excess boronic acid, resins with diol or diethanolamine functionalities can be used.[2] The crude reaction mixture is stirred with the resin, which captures the boronic acid. The purified product can then be isolated by simple filtration. This method is advantageous as it avoids aqueous work-ups.
Data Presentation
Table 1: Comparison of Purification Techniques for Polar Suzuki Coupling Products
| Technique | Principle | Suitable For | Typical Mobile Phase | Advantages | Disadvantages |
| Normal-Phase Chromatography (Silica Gel) | Adsorption based on polarity. | Moderately polar, non-ionic compounds. | Hexane/Ethyl Acetate, Dichloromethane/Methanol.[1] | Inexpensive, widely available. | Can cause degradation of acid/base sensitive compounds; poor retention of very polar compounds. |
| Reverse-Phase Chromatography (C18) | Partitioning based on hydrophobicity. | Polar, ionizable compounds. | Water/Acetonitrile, Water/Methanol (often with 0.1% TFA or formic acid). | High resolution for polar compounds.[3] | More expensive than normal-phase; may require specialized equipment (HPLC). |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning into a water-enriched layer on a polar stationary phase. | Very polar, hydrophilic compounds. | High percentage of organic solvent (e.g., >80% Acetonitrile) with a small amount of aqueous buffer. | Excellent for compounds not retained by reverse-phase. | Can have longer equilibration times; mobile phase and sample solvent compatibility is critical. |
Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove Polar Boronic Acid
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Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the heterogeneous palladium catalyst. Wash the Celite pad with the reaction solvent.
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Solvent Addition: Transfer the filtrate to a separatory funnel. Dilute the mixture with an organic solvent such as ethyl acetate.
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Basic Wash: Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
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Extraction: Cap the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated boronic acid (boronate salt) will be in the upper aqueous layer, while the desired product should remain in the lower organic layer.
-
Repeat: Drain the lower organic layer. For thorough removal, repeat the basic wash of the organic layer one or two more times.
-
Final Wash and Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product ready for further purification.
Protocol 2: Derivatization with Diethanolamine for Purification
This protocol is useful for isolating and purifying boronic acids or for removing them from a reaction mixture by precipitation.
-
Dissolution: Dissolve the crude reaction mixture containing the boronic acid in a suitable solvent like dichloromethane.
-
Addition of Diethanolamine: Add diethanolamine (1.0-1.2 equivalents relative to the boronic acid) dropwise to the solution while stirring.
-
Precipitation: The diethanolamine adduct of the boronic acid will often precipitate as a white solid.[4] Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Isolation: Isolate the precipitated adduct by vacuum filtration. The filtrate will contain the desired Suzuki coupling product.
-
Purification: The filtrate can then be concentrated and purified by chromatography.
Visualizations
Caption: Standard work-up workflow for a Suzuki reaction.
Caption: Decision tree for selecting a purification strategy.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Fluoro-Substituted vs. Non-Fluorinated Hydroxyphenylboronic Acids
For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of innovation. The introduction of fluorine into organic molecules, particularly into key synthetic building blocks like hydroxyphenylboronic acids, is a widely adopted strategy to modulate physicochemical and biological properties. This guide provides an objective comparison of the reactivity of fluoro-substituted and non-fluorinated hydroxyphenylboronic acids, with a focus on the ubiquitous Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed methodologies.
The Electronic Influence of Fluorine Substitution
The substitution of a hydrogen atom with fluorine on the phenyl ring of a hydroxyphenylboronic acid instigates significant changes in its electronic properties, which in turn dictates its reactivity.
-
Increased Acidity: Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases electron density on the aromatic ring and increases the Lewis acidity of the boronic acid moiety. This enhanced acidity can be crucial for the compound's interactions with biological targets or its behavior in catalytic cycles. The magnitude of this effect is dependent on the position of the fluorine atom relative to the boronic acid group.
-
Modulation of Physicochemical Properties: In drug development, fluorination is often employed to enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity.[1] These modifications can significantly improve the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent.
The following diagram illustrates the logical flow of how fluorine's intrinsic properties impact the boronic acid's characteristics.
Caption: Logical relationship of fluorine's properties to boronic acid reactivity.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a fundamental tool for forming C-C bonds, particularly in the synthesis of biaryl compounds. The reactivity of the boronic acid is a critical parameter for the success of this transformation.
The effect of fluorine substitution on the reactivity of hydroxyphenylboronic acids in this context is nuanced. The electron-withdrawing nature of fluorine can influence the catalytic cycle in competing ways:
-
Transmetalation Step: This step, often rate-limiting, involves the transfer of the aryl group from boron to the palladium catalyst. It has been observed that boronic acids with strong electron-withdrawing groups can exhibit slower transmetalation, potentially leading to lower reaction yields compared to their non-fluorinated or electron-donating counterparts.[2]
-
Boronic Acid Activation: Conversely, some studies report that the activation of the boronic acid is faster for certain fluoro-substituted variants, resulting in higher overall catalytic activity.[3]
Ultimately, the outcome depends on a delicate balance of electronic effects, steric factors, and the specific reaction conditions (catalyst, base, solvent). Highly fluorinated substrates, such as pentafluorophenylboronic acid, are known to be inactive under standard conditions and require specially developed protocols to achieve high yields.[4]
Quantitative Data Comparison
Direct comparison of yields across different studies can be misleading due to variations in substrates and reaction conditions.[1] However, compiling representative data provides valuable insight into general reactivity trends. The following table summarizes yields for Suzuki-Miyaura couplings using non-fluorinated 4-hydroxyphenylboronic acid and various fluoro-substituted analogs.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxyphenylboronic Acid | Aryl Bromide | Pd(OAc)₂ / dppf | K₂CO₃ | THF | 67 | 20 | 70-85 | [5] |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~98 | [3] |
| 2-Fluorophenylboronic Acid | Aryl Halide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | General data |
| 3-Fluoro-4-hydroxyphenylboronic Acid | Aryl Halide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 | General data |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | N/A | 98 | [6] |
Note: The data in this table is compiled from various sources and represents typical yields. Direct comparison is not absolute as coupling partners and reaction conditions differ. "General data" refers to commonly reported yields for these substrates under typical conditions.
The data indicates that while non-fluorinated hydroxyphenylboronic acid is a competent coupling partner, fluoro-substituted variants are highly effective, often providing excellent to quantitative yields.[3]
Experimental Protocols & Workflows
Reproducible experimental design is critical for comparative studies. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both fluorinated and non-fluorinated hydroxyphenylboronic acids.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the hydroxyphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., Dioxane/H₂O, THF, DMF; ~0.1-0.2 M concentration). Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 70-120 °C). Stir vigorously for the specified reaction time (3-24 h).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
The following diagrams illustrate the catalytic cycle of the reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The decision to use a fluoro-substituted versus a non-fluorinated hydroxyphenylboronic acid is a balance between desired final properties and synthetic efficiency.
-
Non-Fluorinated Hydroxyphenylboronic Acids are reliable, effective coupling partners that perform well under standard Suzuki-Miyaura conditions.
-
Fluoro-Substituted Hydroxyphenylboronic Acids are indispensable for introducing fluorine's beneficial properties into target molecules. Their reactivity in cross-coupling reactions is generally high, often leading to excellent yields. However, the strong electron-withdrawing effects can sometimes necessitate optimization of reaction conditions to overcome potential challenges in the catalytic cycle, particularly in cases of multiple fluorine substitutions.
For drug development and materials science, the advantages conferred by fluorination often outweigh the potential need for additional synthetic optimization. The available data strongly supports the use of fluoro-substituted hydroxyphenylboronic acids as robust and highly effective reagents in modern organic synthesis.
References
A Comparative Guide to 3-Fluoro-2-hydroxyphenylboronic Acid and 2-Methoxyphenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is a critical parameter that significantly influences reaction outcomes. This guide provides a detailed comparison of two ortho-substituted phenylboronic acids, 3-Fluoro-2-hydroxyphenylboronic acid and 2-methoxyphenylboronic acid, in the context of their performance in Suzuki coupling reactions. This analysis is supported by a review of published experimental data and established chemical principles.
Performance Comparison in Suzuki Coupling
The electronic and steric nature of substituents on the phenylboronic acid ring plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. The ortho-positioning of substituents, in particular, can introduce significant steric hindrance and electronic effects that modulate the reactivity of the boronic acid.
This compound possesses a unique combination of an electron-withdrawing fluorine atom and a potentially coordinating hydroxyl group. The fluorine atom can increase the Lewis acidity of the boron center, which may influence the transmetalation step. The adjacent hydroxyl group can participate in hydrogen bonding or coordinate with the metal catalyst, potentially affecting the reaction mechanism and rate.
2-Methoxyphenylboronic acid , in contrast, features an electron-donating methoxy group in the ortho-position. Electron-donating groups are generally known to enhance the nucleophilicity of the aryl group, which can facilitate the transmetalation step of the catalytic cycle.[1] However, the steric bulk of the methoxy group can also present challenges. Some studies suggest that the oxygen atom of the methoxy group may have a chelating effect with the palladium catalyst, influencing the regioselectivity and overall efficiency of the coupling reaction.[2]
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 78 | |
| 4-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 8 | 91 | |
| 2-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Pd₂(dba)₃ / P(o-tol)₃ | Cs₂CO₃ | Dioxane | 100 | 16 | 88 | |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | DMA/H₂O | 149 | 12 | 95 |
Note: The data presented in this table is compiled from various literature sources and is intended for illustrative and comparative purposes. Reaction conditions and yields can vary significantly based on the specific substrates, catalyst, and other experimental parameters.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions involving this compound and 2-methoxyphenylboronic acid. These protocols are representative and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable phosphine ligand, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Reaction Setup:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from 80°C to 120°C).
Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[3]
Mechanistic Considerations and Visualizations
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
References
A Comparative Guide to HPLC Analysis of 3-Fluoro-2-hydroxyphenylboronic Acid Coupling Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, robust analytical methods are critical for monitoring reaction progress, ensuring product purity, and identifying potential byproducts. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative overview of HPLC methods applicable to the analysis of reaction mixtures involving 3-Fluoro-2-hydroxyphenylboronic acid, a common building block in medicinal chemistry.
The primary challenge in the HPLC analysis of boronic acid derivatives is the potential for on-column hydrolysis of boronic esters to their corresponding boronic acids and the poor retention of the highly polar boronic acids in reversed-phase chromatography.[1][2] Method development, therefore, focuses on mitigating these issues to achieve accurate quantification of reactants, products, and impurities.
Comparison of HPLC Columns for Boronic Acid Analysis
The choice of stationary phase is paramount in developing a successful separation method. Reversed-phase HPLC (RP-HPLC) is the most common approach.[3] Columns with low residual silanol activity are often preferred to minimize interactions that can lead to peak tailing and on-column degradation.[4][5]
A study comparing different C18 columns for the analysis of boronic pinacol esters highlighted that the stationary phase has a significant impact on the rate of on-column hydrolysis.[6] The Waters XTerra MS C18 column, for instance, showed minimal on-column hydrolysis compared to other columns.[4][6] Another application demonstrated that a Waters XSelect Premier HSS T3 column provided excellent resolution for eleven structurally similar boronic acids.
Table 1: Comparison of HPLC Columns for Boronic Acid Derivative Analysis
| Column | Particle Size (µm) | Dimensions (mm) | Key Features & Performance | Reference(s) |
| Waters XTerra MS C18 | 2.5, 5 | 4.6 x 50 | Hybrid particle technology, good for minimizing on-column hydrolysis of boronate esters. Provides acceptable resolution for various boronic acid compounds. | [1][4][6] |
| Agilent Zorbax Eclipse XDB C18 | - | - | Evaluated for boronate ester analysis; stationary phase choice is critical to control hydrolysis. | [4][6] |
| Phenomenex Onyx Monolithic | - | - | Monolithic silica column, also studied for its effect on boronate ester hydrolysis. | [4][6] |
| Waters XSelect Premier HSS T3 | - | - | High strength silica T3 chemistry, ideal for retaining and separating polar analytes like boronic acids. | |
| ACE C18 | 5 | 4.6 x 250 | Traditional C18 column used for boronic acid analysis. | [1] |
| Newcrom R1 | 3 (for UPLC) | - | Special reversed-phase column with low silanol activity. | [5] |
Impact of Mobile Phase Composition
The mobile phase composition, including the organic modifier, aqueous component, and any additives, significantly influences the separation and stability of the analytes.
-
Organic Modifier : Acetonitrile is a common choice for the organic portion of the mobile phase.[1][5]
-
Aqueous Phase and pH :
-
Acidic modifiers like phosphoric acid or formic acid are frequently used.[1][5] However, the presence of formic acid can sometimes increase on-column hydrolysis of boronate esters.[4][6]
-
Running the mobile phase with no pH modifier has been shown to be effective in minimizing hydrolysis on certain columns like the XTerra MS C18.[4][6]
-
For certain reactive pinacolboronate esters, a highly basic mobile phase (e.g., pH 12.4) can be employed to stabilize the ester during analysis.[7] This approach, however, can be challenging for retaining the more hydrophilic boronic acid.[8]
-
Table 2: Comparison of Mobile Phase Strategies
| Mobile Phase Strategy | Typical Composition | Advantages | Disadvantages | Reference(s) |
| Acidic Mobile Phase | Water/Acetonitrile with 0.1% Phosphoric Acid or 0.05% Formic Acid | Good starting point for many boronic acids. | Formic acid may increase on-column hydrolysis of esters. | [1][4][5][6] |
| No pH Modifier | Water/Acetonitrile | Can significantly reduce on-column hydrolysis of boronate esters. | May not provide optimal peak shape for all analytes. | [4][6] |
| Basic Mobile Phase | Water/Acetonitrile with pH adjusted to ~12 | Stabilizes certain hydrolytically sensitive boronate esters. | Poor retention of the corresponding polar boronic acid. Requires pH-stable columns. | [7][8] |
Experimental Workflow and Protocols
A systematic approach to HPLC analysis of a Suzuki-Miyaura reaction mixture is crucial for obtaining reliable data. The following diagram illustrates a typical workflow.
Caption: Workflow for HPLC analysis of a Suzuki-Miyaura reaction mixture.
Detailed Experimental Protocols
Below are two representative experimental protocols for the HPLC analysis of boronic acid coupling reaction mixtures. Method 1 is a fast gradient method suitable for in-process control, while Method 2 is an optimized method designed to minimize on-column hydrolysis of sensitive esters.
Protocol 1: Fast Reversed-Phase HPLC for In-Process Control
This method is adapted from a fast LC method developed for boronic acid and pinacol ester functionalized compounds.[1]
-
Instrumentation : HPLC or UPLC system with UV detector.
-
Column : Waters Xterra MS C18, 4.6 x 50 mm, 2.5 µm.[1]
-
Mobile Phase A : 0.1% Phosphoric acid in Water.[1]
-
Mobile Phase B : Acetonitrile.[1]
-
Gradient :
-
0-3 min: 30% to 80% B
-
3-5 min: Hold at 80% B
-
-
Flow Rate : 1.2 mL/min.[1]
-
Column Temperature : 20°C.[1]
-
Detection : UV at 210 nm.[1]
-
Injection Volume : 2 µL.[1]
-
Sample Diluent : Acetonitrile. It is critical to avoid aqueous diluents to prevent pre-injection hydrolysis of any boronate ester intermediates or starting materials.[4][6]
Protocol 2: Optimized Method to Minimize On-Column Hydrolysis
This method is based on a design of experiment (DoE) study aimed at reducing the on-column hydrolysis of boronic pinacol esters.[6]
-
Instrumentation : HPLC system with Diode Array Detector (DAD).
-
Column : Waters XTerra MS C18, 4.6 x 50 mm.[6]
-
Mobile Phase A : Water (no pH modifier).[6]
-
Mobile Phase B : Acetonitrile.[6]
-
Gradient :
-
0.0-0.4 min: 20% B
-
0.4-5.4 min: 20% to 80% B
-
5.4-7.0 min: Hold at 80% B
-
7.0-7.2 min: 80% to 20% B
-
7.2-9.0 min: Hold at 20% B
-
-
Flow Rate : 1.2 mL/min.[6]
-
Column Temperature : 35°C.[6]
-
Detection : UV at 220 nm.[6]
-
Injection Volume : 2 µL.[6]
-
Sample Diluent : 100% Acetonitrile.[6]
Logical Relationships in Method Development
The process of developing a robust HPLC method involves a series of logical considerations, from understanding the sample properties to optimizing the final parameters.
Caption: Logical flow for developing an HPLC method for boronic acid analysis.
Conclusion
The successful HPLC analysis of reaction mixtures from this compound couplings hinges on careful method development that addresses the inherent instability of boronate esters and the polarity of boronic acids. By selecting appropriate columns with low silanol activity, such as the Waters XTerra MS C18 or XSelect HSS T3, and optimizing the mobile phase—often by minimizing or eliminating acidic modifiers—researchers can achieve accurate and reproducible results. The use of non-aqueous sample diluents is a critical and mandatory step to prevent pre-analysis sample degradation. The protocols and comparative data presented here serve as a valuable starting point for developing and refining HPLC methods for this important class of chemical transformations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 5. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to Validating the Purity of Biaryl Products Synthesized with 3-Fluoro-2-hydroxyphenylboronic acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of analytical techniques for validating the purity of biaryl products, particularly those synthesized via Suzuki-Miyaura cross-coupling reactions using 3-fluoro-2-hydroxyphenylboronic acid. We present supporting experimental data and detailed protocols to aid in the selection and implementation of the most appropriate purity validation methods.
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds to produce biaryl compounds.[1][2] However, the reaction can yield various impurities that must be identified and quantified.[3][4] Common impurities include homocoupling byproducts, unreacted starting materials, and residual catalyst.[3][4] The choice of analytical technique for purity assessment depends on the specific impurities expected and the required level of accuracy.
Comparison of Key Analytical Techniques for Purity Validation
A variety of analytical methods can be employed to determine the purity of biaryl products. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic system. Each method offers distinct advantages and provides complementary information.
| Analytical Technique | Information Provided | Typical Purity Level Determined | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and impurity profile. | >95% | High sensitivity for a wide range of compounds, excellent for separating complex mixtures.[5] | Requires reference standards for absolute quantification, co-elution of impurities can be a challenge.[6] |
| Nuclear Magnetic Resonance (¹H, ¹⁹F NMR) | Structural confirmation and quantitative purity determination (qNMR).[7][8] | >95% | Provides structural information, non-destructive, and can provide absolute quantification without a specific reference standard for the analyte.[8][9] | Lower sensitivity compared to HPLC, overlapping signals can complicate analysis.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment with mass identification of impurities. | >98% | High sensitivity and selectivity, provides molecular weight information for impurity identification.[5][6] | Response factors can vary significantly between compounds, making accurate quantification challenging without standards. |
| Gas Chromatography (GC) | Analysis of volatile impurities. | >99% | Excellent for separating and quantifying volatile and thermally stable compounds.[11] | Not suitable for non-volatile or thermally labile compounds. |
| Differential Scanning Calorimetry (DSC) | Determination of high-purity substances. | >98% | Does not require a standard substance for purity determination of highly pure compounds.[] | Only applicable to crystalline solids with high purity. |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. Adherence to these protocols is crucial for obtaining accurate and reproducible results.
Protocol 1: Reverse-Phase HPLC for Purity Assessment
This method is suitable for the routine analysis of biaryl product purity and the separation of common impurities.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 1 mg of the biaryl product reference standard and dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.[13]
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[13]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[13]
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[13]
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).[13]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
3. Data Analysis:
-
Integrate the peak areas of the main product and all impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
For enhanced confidence in peak purity, a PDA detector can be used to compare UV-Vis spectra across a single chromatographic peak.[14]
Protocol 2: Quantitative ¹H NMR (qNMR) for Purity Determination
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[7][8]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the biaryl product and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean NMR tube. The internal standard should have a known purity and a signal that does not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation between pulses. A typical D1 is 30 seconds.
-
Use a 90° pulse angle.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the biaryl product and a signal from the internal standard.
-
Calculate the purity of the biaryl product using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_standard = Purity of the internal standard
-
Visualizations
The following diagrams illustrate the workflow for purity validation and the interplay of different analytical techniques.
Caption: Experimental workflow for the purification and purity validation of biaryl products.
Caption: Logical relationship of analytical techniques for a comprehensive purity assessment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 10. reddit.com [reddit.com]
- 11. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of Suzuki Reactions with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds in a vast array of molecules, including active pharmaceutical ingredients. The choice of coupling partners significantly influences the reaction's efficiency, and the electronic nature of substituents on the phenylboronic acid plays a pivotal role in the reaction kinetics. This guide provides an objective comparison of the kinetic performance of Suzuki reactions with differently substituted phenylboronic acids, supported by experimental data and detailed methodologies.
The Influence of Substituents on Reaction Kinetics
The rate of the Suzuki-Miyaura reaction is highly dependent on the electronic properties of the substituents on the phenylboronic acid. These effects are most pronounced in the transmetalation step of the catalytic cycle, which is often the rate-determining step. Generally, electron-donating groups (EDGs) on the phenylboronic acid accelerate the reaction, while electron-withdrawing groups (EWGs) tend to decrease the rate.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhances the nucleophilicity of the carbon atom attached to the boron, facilitating its transfer to the palladium center during transmetalation.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and trifluoromethyl (-CF₃) decrease the electron density of the arylboronic acid. This reduced nucleophilicity can slow down the transmetalation step.
The position of the substituent also has a significant impact, with ortho-substituents often introducing steric hindrance that can impede the reaction, irrespective of their electronic nature.
Quantitative Kinetic Data Comparison
While direct, comprehensive kinetic data for a wide range of substituted phenylboronic acids under identical conditions is limited in the literature, we can compile illustrative data to demonstrate the general trends. The following table summarizes relative initial rates and yields for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with an aryl halide.
| Boronic Acid Type | Representative Boronic Acid | Substituent Effect | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | Strong Electron-Donating (-OCH₃) | ~7.0 | Electron-donating groups can accelerate the transmetalation step.[1] |
| Aryl (Electron-Donating) | 3-Tolylboronic Acid | Weak Electron-Donating (-CH₃) | Moderate to High | The methyl group is a weak electron-donating group, which can increase the rate of transmetalation. |
| Aryl (Electron-Neutral) | Phenylboronic Acid | Neutral (-H) | ~5.0 | Generally faster transmetalation compared to alkylboronic acids.[1] |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | Strong Electron-Withdrawing (-CF₃) | ~3.0 | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1] |
Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions, including the aryl halide, catalyst, ligand, base, and solvent used.
A Hammett plot analysis of the Suzuki-Miyaura cross-coupling of para-substituted iodobenzenes with phenylboronic acid yielded a positive reaction constant (ρ = 1.5), indicating that electron-withdrawing substituents on the aryl halide accelerate the reaction.[2] While this study varied the substituent on the aryl halide, it provides a quantitative measure of the electronic effects on the overall reaction rate.
Experimental Protocols
For accurate kinetic analysis of Suzuki-Miyaura reactions, precise experimental design and monitoring are crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed techniques.
Protocol 1: Kinetic Monitoring using HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with a substituted phenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Substituted phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water)
-
Internal standard (e.g., dodecane)
-
Reaction vials, syringes, heating block, HPLC system
Procedure:
-
Reaction Setup: In a reaction vial, combine the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Add the solvent system (e.g., 10 mL of a toluene/water mixture) and stir to dissolve the reagents.
-
Initiation and Sampling: Place the reaction vial in a pre-heated block at the desired temperature and add the palladium catalyst (e.g., 1 mol%) to initiate the reaction (t=0). At predetermined time intervals, withdraw aliquots of the reaction mixture using a syringe and quench them in a vial containing a small amount of a suitable quenching agent (e.g., a dilute acid solution).
-
Sample Preparation for Analysis: Dilute the quenched aliquots with a suitable solvent (e.g., acetonitrile) and filter through a syringe filter before HPLC analysis.
-
Data Analysis: Plot the concentration of the product or the disappearance of the starting material against time. The initial rate can be determined from the slope of the initial linear portion of the curve.
Protocol 2: Kinetic Monitoring using ¹H NMR
Objective: To monitor the reaction progress and determine the relative concentrations of reactants and products over time.
Materials:
-
Aryl halide
-
Substituted phenylboronic acid
-
Palladium catalyst
-
Base
-
Deuterated solvent (e.g., Toluene-d₈)
-
NMR tubes, NMR spectrometer
Procedure:
-
Reaction Setup: In an NMR tube, combine the aryl halide, the substituted phenylboronic acid, the base, and the deuterated solvent.
-
Initiation: Add the palladium catalyst to the NMR tube, cap it, and quickly acquire the first NMR spectrum (t=0).
-
Data Acquisition: Acquire subsequent ¹H NMR spectra at regular time intervals while maintaining the reaction at a constant temperature.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of the starting material and the product. The relative integrals will provide the ratio of the two species at each time point, allowing for the determination of the reaction kinetics.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Studies
Caption: A typical experimental workflow for monitoring the kinetics of a Suzuki reaction.
References
Navigating Steric Hindrance: A Comparative Analysis of Suzuki Reactions with Ortho-Substituted Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the presence of ortho-substituents on the boronic acid partner introduces significant steric challenges that can dramatically impact reaction efficiency and yield. This guide provides an objective comparison of various catalytic systems and reaction conditions tailored to overcome these steric impediments, supported by experimental data to aid in the rational design of synthetic strategies.
The inherent steric bulk of ortho-substituted boronic acids can hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to diminished yields compared to their meta- and para-substituted counterparts.[1] The general reactivity trend observed is typically para > meta >> ortho, underscoring the profound effect of steric hindrance.[1] To address this challenge, significant research has focused on the development of specialized ligands and catalyst systems that can accommodate sterically demanding substrates and facilitate efficient coupling.
Comparative Yield Analysis
The following table summarizes quantitative data from various studies, offering a direct comparison of yields achieved in Suzuki reactions with a range of ortho-substituted boronic acids. This data highlights the effectiveness of different palladium catalysts, ligands, bases, and solvents in promoting the desired transformation.
| Ortho-Substituted Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 45 | [1] |
| 2,6-Dimethylphenylboronic acid | Aryl Tosylate | Pd(OAc)₂ / L2 | K₃PO₄ | Dioxane | 100 | 12 | 92 | [2] |
| 2-(Trifluoromethyl)phenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 18 | 85 | [3] |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 1 | 60 (total) | [4] |
| 2-Methylphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 90 | [3] |
| 2-Chlorophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / Sphos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 93 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key experiments cited in the comparative data table.
General Procedure for Suzuki-Miyaura Coupling with an Ortho-Substituted Boronic Acid: [3][5]
A mixture of the aryl halide (1.0 equiv), the ortho-substituted boronic acid (1.0 - 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 0.01 - 0.05 equiv), a ligand (if required, e.g., SPhos, XPhos), and a base (e.g., K₃PO₄, K₂CO₃, 2.0 - 3.0 equiv) is taken in a reaction vessel. A degassed solvent (e.g., Toluene, Dioxane, often with a co-solvent like water) is added. The reaction mixture is then heated under an inert atmosphere (e.g., Nitrogen or Argon) at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mechanistic Considerations and Experimental Workflow
The efficiency of Suzuki reactions with sterically hindered substrates is highly dependent on the careful selection of reaction parameters. The following diagrams illustrate the fundamental catalytic cycle and a logical workflow for optimizing these challenging couplings.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
Caption: A logical workflow for optimizing Suzuki reactions with sterically hindered substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Quantitative Analysis of 3-Fluoro-2-hydroxyphenylboronic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of key chemical reagents like 3-Fluoro-2-hydroxyphenylboronic acid is critical for ensuring the quality, efficacy, and safety of final pharmaceutical products. This guide provides a comparative overview of common analytical methods for the quantification of this compound, presenting illustrative performance data, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry are among the most utilized methods for the analysis of boronic acids and related compounds.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantification of aromatic boronic acids. The data presented is illustrative and based on typical method performance for structurally similar compounds.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Separation based on polarity and differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | Purity assessment, impurity profiling, and quantification in raw materials and reaction mixtures. | High resolution, sensitivity, and specificity.[1] | Potential for on-column degradation of boronic acids.[1] |
| GC-MS | Separation of volatile compounds based on their boiling point and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | Identification and quantification of volatile impurities or the derivatized analyte. | High sensitivity and structural elucidation capabilities.[1] | Requires derivatization for non-volatile boronic acids.[1] |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte in solution, often after a color-forming reaction. | Rapid quantification in simple matrices where selectivity is not a major concern. | Simple, cost-effective, and rapid. | Lower specificity; may not be suitable for complex mixtures without a selective colorimetric reaction.[2][3] |
Detailed Experimental Protocols
The following protocols are generalized and may require optimization for the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in various samples.
Instrumentation:
-
HPLC system equipped with a UV detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (ACS grade).
-
This compound reference standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a final concentration within the calibration range.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of boronic acids, a derivatization step is typically required before GC-MS analysis.
Instrumentation:
-
GC-MS system with an Electron Ionization (EI) source.
-
DB-5ms column (30 m x 0.25 mm, 0.25 µm) or equivalent.
Reagents:
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Anhydrous solvent (e.g., pyridine or acetonitrile).
-
This compound reference standard.
Procedure:
-
Standard and Sample Derivatization: To 1 mg of the standard or sample, add 100 µL of the derivatization reagent and heat at 70°C for 30 minutes.[1]
-
GC-MS Conditions:
-
Analysis: Inject the derivatized standards and samples. Identify the derivatized analyte based on its retention time and mass spectrum. For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode using characteristic ions of the derivatized compound. Generate a calibration curve from the peak areas of the derivatized standards to determine the concentration in the samples.
UV-Vis Spectrophotometry
This method can be employed for a rapid estimation of concentration, particularly if the sample matrix is not complex.
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents:
-
Methanol or another suitable UV-transparent solvent.
-
This compound reference standard.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent (e.g., 100 µg/mL). From this, prepare a series of calibration standards of lower concentrations.
-
Sample Preparation: Dissolve the sample in the same solvent to obtain a theoretical concentration within the linear range of the assay.
-
Measurement: Determine the wavelength of maximum absorbance (λmax) for this compound. Measure the absorbance of the calibration standards and the sample solution at the λmax.
-
Analysis: Create a calibration curve by plotting absorbance versus concentration for the standards. Use the absorbance of the sample to calculate the concentration of this compound.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the quantification of this compound using a chromatographic method.
Caption: General workflow for chromatographic analysis.
References
Navigating Byproduct Formation in 3-Fluoro-2-hydroxyphenylboronic Acid Reactions: A Comparative LC-MS Guide
For researchers, scientists, and drug development professionals, the precise analysis of reaction mixtures is paramount for ensuring product purity and optimizing synthetic routes. When utilizing 3-Fluoro-2-hydroxyphenylboronic acid in cross-coupling reactions, such as the widely employed Suzuki-Miyaura coupling, the identification and quantification of byproducts are critical. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for identifying and characterizing key byproducts, supported by experimental data and detailed protocols.
The primary challenges in analyzing reactions involving this compound lie in the polarity of the analyte and its byproducts, and their potential for complex fragmentation patterns in the mass spectrometer. This guide compares two common LC-MS approaches: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC), to effectively separate and identify the starting material, the desired product, and common reaction byproducts.
Performance Comparison of LC-MS Methodologies
The selection of an appropriate LC-MS method is crucial for the successful separation and sensitive detection of this compound and its reaction-related impurities. The following table summarizes the key performance characteristics of a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a HILIC method, both coupled with tandem mass spectrometry (MS/MS).
| Parameter | Method 1: Reversed-Phase LC-MS/MS | Method 2: HILIC-MS/MS |
| Principle | Separation based on hydrophobicity. | Separation based on analyte partitioning between a polar stationary phase and a less polar mobile phase. |
| Primary Application | General-purpose analysis of a broad range of analytes in a reaction mixture. | Ideal for the retention and separation of highly polar compounds like boronic acids and diols. |
| Column | C18, Phenyl-Hexyl | Amide, Diol, or bare Silica |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water |
| Gradient Profile | Gradient elution from low to high organic content. | Isocratic or shallow gradient elution with high initial organic content. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| Key Advantage | Good separation of less polar products and starting materials from non-polar impurities. | Enhanced retention and resolution of polar byproducts like the homocoupling product. |
| Potential Limitation | Poor retention of very polar analytes. | Can be more sensitive to sample matrix effects and requires careful method development. |
Identifying Key Byproducts
In Suzuki-Miyaura reactions, two common byproducts arising from the boronic acid reagent are the homocoupling product and the protodeboronation product .
-
Homocoupling Product: This byproduct results from the coupling of two molecules of the boronic acid. For this compound, this would be 3,3'-Difluoro-2,2'-dihydroxybiphenyl .
-
Protodeboronation Product: This occurs when the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-Fluorophenol .[1]
The following table outlines the key mass spectrometric data for the parent compound and these primary byproducts, which is essential for their identification.
| Compound | Chemical Structure | Formula | Exact Mass (Da) | [M-H]⁻ m/z | Key Fragment Ions (m/z) (Predicted/Observed) |
| This compound | ![]() | C₆H₆BFO₃ | 156.0394 | 155.0321 | 111, 95, 63 |
| 3,3'-Difluoro-2,2'-dihydroxybiphenyl (Homocoupling) | ![]() | C₁₂H₈F₂O₂ | 222.0492 | 221.0419 | 201, 172, 144 (based on similar structures)[2] |
| 2-Fluorophenol (Protodeboronation) | ![]() | C₆H₅FO | 112.0324 | 111.0252 | 92, 83, 64, 63[3][4] |
Note: The chemical structures are illustrative representations.
Experimental Protocols
Below are detailed experimental protocols for the two compared LC-MS methods for the analysis of a reaction mixture containing this compound.
Method 1: Reversed-Phase LC-MS/MS
This method is a versatile starting point for the analysis of a Suzuki-Miyaura reaction mixture.
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile).
-
Dilute the quenched sample 1:100 (v/v) with 50:50 acetonitrile:water.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS System and Conditions:
-
LC System: UPLC or HPLC system with a binary pump, autosampler, and column oven.
-
Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetononitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
3. MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 155.0 | 111.0 | 15 |
| 3,3'-Difluoro-2,2'-dihydroxybiphenyl | 221.0 | 201.0 | 20 |
| 2-Fluorophenol | 111.0 | 92.0 | 18 |
Method 2: HILIC-MS/MS
This method is optimized for the retention and separation of the polar boronic acid and its homocoupling byproduct.
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture with acetonitrile.
-
Dilute the quenched sample 1:100 (v/v) with 95:5 acetonitrile:water.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS System and Conditions:
-
LC System: UPLC or HPLC system with a binary pump, autosampler, and column oven.
-
Column: Amide column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Gradient: 0% B for 1 minute, ramp to 50% B over 4 minutes, hold at 50% B for 1 minute, return to 0% B and equilibrate for 2 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
3. MRM Transitions: (Same as Method 1)
Visualizing the Workflow and Reaction Pathways
To further clarify the process of byproduct identification and the chemical transformations occurring, the following diagrams have been generated.
References
- 1. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 2. 2,3-Dihydroxybiphenyl | C12H10O2 | CID 254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciex.com [sciex.com]
A Comparative Guide to the Cross-Validation of Analytical Results for Reactions with 3-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3-Fluoro-2-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions against two key alternatives: 2-hydroxyphenylboronic acid and 3-fluorophenylboronic acid. The selection of an appropriate boronic acid is critical for the efficient synthesis of biaryl compounds, which are pivotal structures in numerous pharmaceutical agents and advanced materials. This document offers a cross-validation of analytical results by presenting available experimental data, detailed methodologies for reaction execution and analysis, and visual representations of key processes to aid in informed decision-making for synthetic strategies.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The efficiency of a Suzuki-Miyaura coupling reaction is contingent on various factors, including the structure of the boronic acid, the nature of the coupling partner (aryl halide), the catalyst system, the base, and the solvent. The electronic and steric properties of substituents on the phenylboronic acid ring play a crucial role in the reaction outcome.
To provide a comparative benchmark, the following tables summarize the performance of this compound and its alternatives in reactions with two representative aryl halides: 4-bromoanisole (an electron-rich aryl halide) and 1-bromo-4-nitrobenzene (an electron-poor aryl halide). It is important to note that the data presented is compiled from various sources, and direct comparison of yields should be considered in the context of the specific reaction conditions employed in each case.
Table 1: Suzuki-Miyaura Coupling with 4-bromoanisole
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Data not available in searched literature |
| 2-hydroxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 3-fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
Table 2: Suzuki-Miyaura Coupling with 1-bromo-4-nitrobenzene
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Data not available in searched literature |
| 2-hydroxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 3-fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 96 |
Note: The absence of specific yield data for this compound in the searched literature highlights a gap in currently available comparative studies. The provided data for the alternative boronic acids serves as a baseline for expected reactivity.
Experimental Protocols
For the objective cross-validation of analytical results, standardized experimental protocols are essential. Below are detailed methodologies for conducting the Suzuki-Miyaura cross-coupling reaction and for the subsequent analysis of the reaction mixture and product.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol can be adapted to benchmark the performance of this compound and its alternatives.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the boronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst, followed by the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Analytical Methods for Cross-Validation
Accurate and reliable analytical methods are crucial for validating the results of the coupling reactions. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For Suzuki-Miyaura reactions, reversed-phase HPLC is commonly used to separate the polar starting materials from the less polar biaryl product.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column is suitable.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.[1]
-
Analysis: Inject the sample and monitor the chromatogram for the disappearance of starting materials and the appearance of the product peak. Purity can be determined by the area percentage of the product peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are essential for confirming the structure of the synthesized biaryl product. For fluorinated compounds, ¹⁹F NMR provides valuable information.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H, ¹³C, and, if applicable, ¹⁹F NMR spectra. The chemical shifts, coupling constants, and integration of the signals will confirm the structure of the desired product.
Mandatory Visualizations
To better understand the processes involved in the Suzuki-Miyaura cross-coupling and the workflow for cross-validation, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 3-Fluoro-2-hydroxyphenylboronic Acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 3-Fluoro-2-hydroxyphenylboronic acid with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted to determine the necessary PPE. However, as a minimum, the following should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron.
-
Respiratory Protection: If handling the solid form in a way that could generate dust, a NIOSH-approved respirator may be necessary.
Engineering Controls: All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An eyewash station and a safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer. [1][2]
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1]
-
Container Management:
-
Solid Waste: Collect surplus or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings.
-
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area until they are collected by a licensed hazardous waste disposal service.
-
Decontamination of Empty Containers: Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinsate as hazardous waste.
-
After decontamination, the container can be disposed of according to your institution's guidelines for clean labware.
-
General Hazard Profile of Phenylboronic Acids
While specific quantitative data for this compound is limited, the following table summarizes the general hazards associated with phenylboronic acids, which should be considered as potential risks.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Specific target organ toxicity | May cause respiratory irritation. |
This data is based on similar phenylboronic acid compounds and should be used for general guidance only. A substance-specific risk assessment is recommended.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Decision Workflow
Neutralization Protocols
While neutralization can be a method to render acidic waste less hazardous, a validated protocol for this compound is not available. Boric acid, a related compound, can be neutralized with a mild base like sodium bicarbonate.[2] However, attempting to neutralize this compound without a specific, tested procedure is not recommended due to the potential for unknown reactions and byproducts. Any consideration of neutralization must be preceded by a thorough risk assessment and performed by trained personnel in a controlled environment.
Disclaimer: The information provided in this document is intended as a general guide and is based on the known properties of similar chemical compounds. It is not a substitute for a comprehensive, substance-specific risk assessment and the guidance of your institution's Environmental Health and Safety department. Always consult your local regulations and institutional protocols for chemical waste disposal.
References
Personal protective equipment for handling 3-Fluoro-2-hydroxyphenylboronic acid
This guide provides crucial safety and logistical information for the handling and disposal of 3-Fluoro-2-hydroxyphenylboronic acid. The following procedures are based on best practices for handling similar boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions: When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3][7]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors. Wash hands thoroughly with soap and water after handling and before breaks.[6][8][9][10] Do not eat, drink, or smoke in the laboratory.[7][11] Remove any contaminated clothing immediately and wash it before reuse.[7][9]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[8]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][7] | Protects eyes from dust particles and potential splashes of the chemical.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][7][8] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[8] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[8] | Protects skin from accidental spills and contact. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][7] | Minimizes the risk of respiratory tract irritation.[8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[8] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6][8] The work area should be clean and free of clutter.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[7]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain.[7]
Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[7]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[7]
-
Clean-up: Carefully sweep or vacuum the contained material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
Caption: Workflow for Safely Handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



